(2R)-1,1-dimethoxypropan-2-ol
Description
BenchChem offers high-quality (2R)-1,1-dimethoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1,1-dimethoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
96503-30-9 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2R)-1,1-dimethoxypropan-2-ol |
InChI |
InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1 |
InChI Key |
PRAYXKGWSGUXQK-SCSAIBSYSA-N |
SMILES |
CC(C(OC)OC)O |
Isomeric SMILES |
C[C@H](C(OC)OC)O |
Canonical SMILES |
CC(C(OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
(2R)-1,1-dimethoxypropan-2-ol: A Chiral Building Block for Drug Discovery and Development
(2R)-1,1-dimethoxypropan-2-ol , with the CAS number 96503-30-9, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, properties, and key applications for researchers, scientists, and drug development professionals.
Introduction
(2R)-1,1-dimethoxypropan-2-ol, also known as (R)-lactaldehyde dimethyl acetal, is a chiral organic compound featuring a hydroxyl group and a protected aldehyde in the form of a dimethyl acetal.[1][2] Its stereochemistry at the C2 position makes it a crucial precursor for the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereoisomer.[1] The primary utility of this compound lies in its role as a stable, protected form of D-lactaldehyde, a key C3 chiral synthon.[1][2]
Physicochemical and Spectroscopic Properties
(2R)-1,1-dimethoxypropan-2-ol is a flammable liquid at room temperature.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 96503-30-9 | [1][2] |
| Molecular Formula | C₅H₁₂O₃ | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | Liquid | [] |
| Boiling Point | 304.414 °C at 760 mmHg | [] |
| Density | 1.063 g/cm³ | [] |
| Flash Point | 50.7 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization and quality control of (2R)-1,1-dimethoxypropan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. The spectrum of 2-methoxypropane, a structurally related compound, shows three distinct signals, indicating three different carbon environments.[5] For (2R)-1,1-dimethoxypropan-2-ol, one would expect five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the acetal (C1) would appear downfield, followed by the carbon bearing the hydroxyl group (C2), the two methoxy carbons, and the methyl carbon (C3).
Infrared (IR) Spectroscopy:
The IR spectrum of an alcohol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.[6] The spectrum of (2R)-1,1-dimethoxypropan-2-ol would also exhibit C-H stretching vibrations from the alkyl and methoxy groups typically in the 2800-3000 cm⁻¹ region, and C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹).
Mass Spectrometry (MS):
Electron ionization mass spectrometry of related compounds like 1-(2-methoxy-1-methylethoxy)-2-propanol shows fragmentation patterns that can be used for structural elucidation.[7] For (2R)-1,1-dimethoxypropan-2-ol, the molecular ion peak (M+) at m/z 120 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or other small neutral molecules.
Synthesis of (2R)-1,1-dimethoxypropan-2-ol
The enantioselective synthesis of (2R)-1,1-dimethoxypropan-2-ol is crucial to its application as a chiral building block. A common and efficient strategy involves starting from readily available chiral precursors.
Synthesis from (R)-Propylene Oxide
A plausible and industrially relevant method for the synthesis of the related 1-methoxy-2-propanol involves the ring-opening of propylene oxide with methanol.[1][8] To achieve the desired (2R) stereochemistry of the final product, one would start with enantiomerically pure (R)-propylene oxide. The reaction is typically base-catalyzed, proceeding via an SN2 mechanism where the methoxide attacks the less sterically hindered carbon of the epoxide.[1]
Figure 1: Synthesis of (R)-1-Methoxy-2-propanol.
While this scheme illustrates the synthesis of a closely related precursor, the direct synthesis of (2R)-1,1-dimethoxypropan-2-ol would require further steps to introduce the second methoxy group. A more direct approach would be the acetalization of a protected form of (R)-lactaldehyde.
A general procedure for the preparation of 2,2-dimethoxypropane involves the reaction of propylene glycol with acetone to form a cyclic intermediate, which is then reacted with methanol.[9] A similar strategy could be adapted for the chiral synthesis of the target molecule.
Applications in Drug Development
The primary application of (2R)-1,1-dimethoxypropan-2-ol in drug development stems from its role as a precursor to D-lactaldehyde. Chiral aldehydes are versatile intermediates in the synthesis of complex molecules with defined stereochemistry.
Synthesis of Antiviral Nucleoside Analogues
Acyclic nucleoside analogues are an important class of antiviral drugs.[10] The synthesis of these compounds often requires chiral building blocks to construct the acyclic side chain that mimics the sugar moiety of natural nucleosides. Dihydroxyacetone phosphate (DHAP)-dependent aldolases can catalyze the aldol addition of DHAP to various aldehydes, including aldehyde derivatives of nucleobases, to generate new acyclic nucleoside analogues with two new stereocenters.[9] D-lactaldehyde, derived from (2R)-1,1-dimethoxypropan-2-ol, can serve as a key starting material for the synthesis of these chiral aldehyde precursors.
Figure 2: Pathway to Chiral Acyclic Nucleoside Analogues.
Precursor for the Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[11] The synthesis of Linezolid and its analogues often involves the use of chiral C3 building blocks.[12][13][14] While various synthetic routes exist, some rely on chiral epoxides or protected glyceraldehydes. The (S)-enantiomer of 3-chloro-1,2-propanediol is a common precursor. D-lactaldehyde, and by extension (2R)-1,1-dimethoxypropan-2-ol, can be envisioned as a starting material for the synthesis of such chiral C3 fragments, which are then incorporated into the oxazolidinone ring system.
Figure 3: Conceptual Synthesis of Linezolid.
Safety and Handling
(2R)-1,1-dimethoxypropan-2-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(2R)-1,1-dimethoxypropan-2-ol is a valuable and versatile chiral building block in modern organic synthesis. Its utility as a protected form of D-lactaldehyde provides access to a range of enantiomerically pure intermediates crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry. The development of efficient and stereoselective synthetic routes to this compound is key to unlocking its full potential in the discovery and development of new therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. 2-Propanol, 1-(2-methoxy-1-methylethoxy)- [webbook.nist.gov]
- 8. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. CN105566242B - The preparation method of Linezolid and its intermediate - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
(R)-Lactaldehyde Dimethyl Acetal: A Strategic C3 Chiron for Asymmetric Synthesis
This guide serves as an advanced technical reference for (R)-lactaldehyde dimethyl acetal (also known as (2R)-1,1-dimethoxy-2-propanol), a critical C3 chiral building block in modern organic synthesis.
Executive Summary
(R)-Lactaldehyde dimethyl acetal represents a "privileged" chiral pool building block (chiron) derived from ethyl (R)-lactate. Its utility lies in its dual functionality: a masked aldehyde (acetal) resistant to basic/nucleophilic conditions, and a free secondary hydroxyl group available for stereocontrolled extension. It is extensively employed in the total synthesis of polypropionate natural products (e.g., macrolides, polyethers) and the manufacturing of statin intermediates, serving as a robust alternative to the Roche ester.
Molecular Identity & Physiochemical Profile
This compound is a colorless liquid characterized by a specific optical rotation that correlates with high enantiomeric excess (>99% ee), essential for GMP-grade pharmaceutical intermediates.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |
| Common Name | (R)-Lactaldehyde dimethyl acetal |
| CAS Number | 96503-30-9 (Specific (R)-isomer) |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | ~150–155 °C (at 760 mmHg) |
| Density | 1.063 g/cm³ (at 20 °C) |
| Chirality | (R)-Configuration (derived from D-Lactate) |
| Solubility | Miscible with MeOH, EtOH, CH₂Cl₂, THF; Soluble in water |
Note on Stereochemistry: The (R)-enantiomer is chemically correlated to Ethyl (R)-(+)-lactate . Researchers must verify the specific rotation sign in the Certificate of Analysis (CoA) as solvent effects (neat vs. CHCl₃) can invert the observed sign, though the absolute configuration remains (R).
Synthetic Routes & Manufacturing
The industrial preparation of (R)-lactaldehyde dimethyl acetal prioritizes the retention of optical purity. The most robust pathway utilizes the "Chiral Pool" approach starting from renewable ethyl lactate.
Primary Synthetic Workflow
-
Starting Material: Ethyl (R)-lactate (low cost, high ee).
-
Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H (Diisobutylaluminum hydride) at cryogenic temperatures (-78 °C) to prevent over-reduction to the diol.
-
Acetalization: In-situ trapping of the labile lactaldehyde with methanol and an acid catalyst (e.g., p-TsOH or camphorsulfonic acid) to form the dimethyl acetal.
Alternative: Some protocols involve the reduction of the amide (Weinreb amide) to ensure stopping at the aldehyde stage before acetalization.
Reactivity & Functionalization Strategies
The molecule's value stems from its orthogonal reactivity. The acetal protects the aldehyde during base-mediated transformations of the hydroxyl group, while the hydroxyl group directs stereoselectivity.
Core Reactivity Logic
-
Hydroxyl Group (C2): Acts as a nucleophile or electrophile (after activation). It directs the stereochemistry of incoming reagents (e.g., Cram-chelation control).
-
Acetal Group (C1): Stable to bases, nucleophiles (Grignard, organolithiums), and reducing agents (LiAlH₄). Labile to aqueous acid, regenerating the reactive aldehyde.
Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from (R)-lactaldehyde dimethyl acetal.
Caption: Divergent synthesis pathways. Blue: Starting Material. Red: Reactive Intermediate. Green: High-Value Targets. Grey: Stable Intermediates.
Key Transformations
-
C2-Inversion (Mitsunobu/Substitution): The (R)-hydroxyl can be converted to a leaving group (Tosylate) and displaced by nucleophiles (e.g., azides, cyanide) with inversion of configuration , granting access to (S)-isomers or amino-derivatives.
-
Oxidation: Swern or Dess-Martin periodinane oxidation yields pyruvaldehyde dimethyl acetal , a precursor for heterocyclic synthesis (e.g., imidazoles).
-
Acetal Hydrolysis: Treatment with dilute HCl or Amberlyst-15 in wet acetone releases the aldehyde. Critical Precaution: The free aldehyde is prone to dimerization and polymerization; it should be generated in situ or used immediately.
Applications in Drug Discovery & Total Synthesis
(R)-Lactaldehyde dimethyl acetal is a cornerstone in the synthesis of "Polypropionate" antibiotics and anticancer agents.
Case Study: Synthesis of Epothilones and Discodermolide
In the total synthesis of microtubule-stabilizing agents like Epothilone B and (+)-Discodermolide , this building block provides the essential C2–C3 stereocenters.
-
Mechanism: The free hydroxyl group directs the addition of allyl-metals (e.g., Brown allylation or Roush crotylation) to the aldehyde (post-deprotection), establishing continuous stereochemical arrays (e.g., anti-aldol motifs) found in the polyketide backbone.
-
Advantage: Unlike the Roche ester, the acetal functionality allows for immediate Grignard additions without redox adjustment of an ester group.
Table 2: Comparative Utility
| Feature | (R)-Lactaldehyde Acetal | Ethyl (R)-Lactate | Roche Ester |
| Oxidation State | Aldehyde (Masked) | Ester | Ester |
| Nucleophile Stability | High (Compatible with R-Li/R-MgX) | Low (Reacts with Nucleophiles) | Low |
| Primary Use | C-C Bond Formation (Grignard/Wittig) | Chiral Pool Starter | Methylation/Aldol |
Handling, Stability & Safety
Stability Protocol
-
Acid Sensitivity: The acetal linkage is extremely sensitive to moisture and acid. Spontaneous hydrolysis can occur if stored in acidic glass or humid environments, releasing methanol and the unstable aldehyde.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Add a trace of base (e.g., K₂CO₃ or Triethylamine) to the storage vial to scavenge trace acids and prolong shelf life.
Safety Profile
-
Flammability: Flash point is expected to be <60 °C (Flammable Liquid).
-
Toxicity: Irritant to eyes and skin. Methanol is a byproduct of hydrolysis; handle in a fume hood.
References
-
Chemical Identity & CAS: PubChem.[1] (2R)-1,1-dimethoxypropan-2-ol (CAS 96503-30-9).[2][1][3] National Library of Medicine.[1] Link
-
Synthetic Application (Discodermolide): Paterson, I., & Florence, G. J. (2008). The Chemical Synthesis of Discodermolide. Topics in Current Chemistry. Link
-
Epothilone Synthesis: Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition. Link
- General Acetal Properties: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection).
-
Chiral Pool Precursors: Ager, D. J., et al. (1998). Commercial, Synthetic Non-natural Amino Acids and Hydroxy Acids. Chemical Reviews. Link
Sources
Technical Guide: (2R)-2-Hydroxypropionaldehyde Dimethyl Acetal
[1]
Executive Summary & Chemical Identity
(2R)-2-hydroxypropionaldehyde dimethyl acetal (also known as (2R)-1,1-dimethoxypropan-2-ol ) is a versatile chiral building block used extensively in the asymmetric synthesis of polyketides, carbohydrates, and pharmaceutical intermediates.[1] Derived from the "chiral pool" (specifically D-lactic acid derivatives), it serves as a reliable source of a pre-installed stereocenter, allowing researchers to introduce chirality early in a synthetic sequence without the need for expensive asymmetric catalysis.
This guide details the structural characteristics, synthesis via reductive acetalization, and strategic applications of this compound in drug development.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |
| Common Names | (R)-Lactaldehyde dimethyl acetal; D-Lactaldehyde dimethyl acetal |
| CAS Number | 96503-30-9 (Specific to (2R)-isomer) |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| SMILES | CC(OC)OC |
| Chiral Precursor | Ethyl D-Lactate (Ethyl (R)-lactate) |
Structural Characterization & Physicochemical Profile[4]
Stereochemistry & Configuration
The (2R)-configuration of the hydroxyl group is the critical feature of this reagent. It is chemically correlated to D-lactic acid .[2]
-
Priority Assignment (Cahn-Ingold-Prelog):
-
Result: When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a Clockwise path, confirming the (R) configuration.
Spectroscopic Signature
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.25 ppm (d, 1H, Acetal -CH -); Characteristic doublet due to coupling with the adjacent chiral proton.
-
δ ~3.80 ppm (m, 1H, Chiral -CH OH-).
-
δ ~3.40 ppm (s, 6H, -OCH ₃); Diastereotopic splitting may be observed due to the adjacent chiral center.
-
δ ~1.15 ppm (d, 3H, -CH ₃).
-
-
Physical State: Colorless to pale yellow liquid.[2]
-
Boiling Point: ~60–65 °C at 12 mmHg (estimated); ~150 °C at 760 mmHg.[2]
-
Optical Rotation: Dextrorotatory (+).[2] (Note: The (S)-enantiomer derived from L-lactate is levorotatory).
Synthesis: Reductive Acetalization Pathway
The most robust synthesis involves the partial reduction of Ethyl D-Lactate using Diisobutylaluminum hydride (DIBAL-H), followed by in situ trapping or subsequent acetalization. Direct isolation of the intermediate aldehyde (lactaldehyde) is discouraged due to its tendency to dimerize.[2]
Reaction Mechanism & Workflow
The synthesis relies on the controlled reduction of the ester to a tetrahedral aluminum intermediate, which is stable at low temperatures (-78 °C). Quenching with methanol and acid converts this intermediate directly into the dimethyl acetal, bypassing the unstable free aldehyde.[2]
Figure 1: Synthetic pathway from Ethyl D-Lactate to the target acetal via DIBAL-H reduction.
Detailed Experimental Protocol
Objective: Synthesis of (2R)-1,1-dimethoxypropan-2-ol from Ethyl D-lactate.
Reagents:
-
Ethyl D-lactate (1.0 equiv)
-
DIBAL-H (1.1 equiv, 1.0 M in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH, catalytic)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add Ethyl D-lactate (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Reduction: Add DIBAL-H solution dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C to prevent over-reduction to the diol.[2] Stir at -78 °C for 2 hours.
-
Quench & Acetalization:
-
Method A (Direct): Add anhydrous Methanol (10 mL) slowly at -78 °C. Remove the cooling bath and allow to warm to 0 °C. Add p-TsOH (50 mg) and stir for 12 hours.
-
Method B (Rochelle's Salt): Quench with MeOH, then add saturated aqueous Rochelle’s salt (potassium sodium tartrate) to break the aluminum emulsion.[2] Extract the crude lactaldehyde (keep cold!) and immediately reflux in MeOH with p-TsOH.
-
-
Workup: Neutralize the acid with solid NaHCO₃ or Triethylamine.[2] Filter off solids and concentrate the filtrate under reduced pressure.[2]
-
Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure acetal.
Applications in Drug Discovery
The (2R)-acetal moiety serves as a "masked" aldehyde that allows for orthogonal reactivity.[2] The acetal is stable to basic and nucleophilic conditions (e.g., Grignard reagents, hydrides) but can be unmasked to the aldehyde with mild acid.
Strategic Utility
| Application Domain | Role of (2R)-Acetal |
| Macrolide Synthesis | Provides the C-O stereocenter for the polypropionate backbone found in antibiotics like Erythromycin. |
| Deoxy Sugar Synthesis | Acts as a precursor for 2,6-dideoxy sugars; the acetal becomes the anomeric center or C1 aldehyde. |
| Pheromone Synthesis | Used to construct chiral aliphatic chains where absolute stereochemistry determines biological activity.[2] |
| Statin Side Chains | The (R)-hydroxyl group matches the stereochemistry required for the pharmacophore of HMG-CoA reductase inhibitors. |
Reactivity Flowchart
The compound's utility lies in its ability to undergo diverse transformations while preserving the chiral center.[2]
Figure 2: Divergent synthetic applications. The acetal protects the aldehyde while the alcohol is modified, or the alcohol is protected to allow aldehyde chemistry.
Safety & Handling (MSDS Highlights)
-
Flammability: Highly flammable liquid (Flash point < 23 °C).[2] Store under inert gas (Argon/Nitrogen).
-
Storage: Hygroscopic. Store in a cool, dry place (2-8 °C recommended). Moisture will slowly hydrolyze the acetal to the aldehyde.[2]
-
Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).[2]
References
Chiral C3 Synthons: The "Odd-Carbon" Architecture in Drug Discovery
The following technical guide is structured to provide actionable, high-level intelligence on Chiral C3 Synthons. It prioritizes mechanistic understanding and industrial applicability over generic textbook definitions.
Technical Monograph | Version 2.0
Executive Summary
In the retrosynthetic analysis of complex Active Pharmaceutical Ingredients (APIs), C3 synthons (three-carbon chiral building blocks) represent a critical topological node. Unlike even-carbon chains derived easily from acetate pathways, chiral C3 units—specifically Epichlorohydrin , Glycidol , and Glyceraldehyde —serve as the primary "hinge" molecules for introducing chirality into acyclic chains and heterocyclic scaffolds (e.g., oxazolidinones, pyrrolidines).
This guide delineates the selection, synthesis, and application of these synthons, focusing on the transition from academic methodology to scalable industrial protocols.
Part 1: The Strategic Toolkit
The "Big Three" C3 synthons are defined by their oxidation state and reactive handles. Selecting the correct starting material is a function of the target's required oxidation level and nucleophilic susceptibility.
Epichlorohydrin (EPH)[1]
-
Role: The electrophilic workhorse.
-
Key Feature: Bifunctional electrophile (epoxide + alkyl chloride).
-
Chirality Source: Hydrolytic Kinetic Resolution (HKR) or biological resolution.
-
Primary Application: Beta-blockers, Oxazolidinone antibiotics (Linezolid).
Glycidol (2,3-Epoxy-1-propanol)
-
Role: The latent triol.
-
Key Feature: Contains a primary alcohol (nucleophile) and an epoxide (electrophile).
-
Primary Application: C3-symmetric ligands, glycerol derivatives, viral protease inhibitors.
Glyceraldehyde Acetonide (Solketal Derivative)
-
Role: The chiral pool aldehyde.
-
Key Feature: Masked 1,2-diol with a reactive aldehyde.
-
Instability Warning: Monomeric glyceraldehyde acetonide is prone to polymerization; it is often generated in situ or used as the stable alcohol or ester precursor.
Part 2: Decision Framework for Synthon Selection
The following logic gate assists in selecting the optimal C3 synthon based on the target pharmacophore.
Figure 1: Retrosynthetic decision tree for selecting the appropriate C3 chiral building block based on the desired final structural motif.
Part 3: Deep Dive Protocol – Jacobsen Hydrolytic Kinetic Resolution (HKR)
The industrial standard for accessing enantiopure epichlorohydrin and glycidol is the Jacobsen HKR .[1] This process uses a chiral Co(salen) complex to selectively hydrate one enantiomer of a racemic epoxide, leaving the other enantiomer intact with high enantiomeric excess (ee).
Mechanism of Action: Cooperative Catalysis
The reaction follows a second-order dependence on the catalyst concentration, implying a bimetallic mechanism where one metal center activates the electrophile (epoxide) and the other activates the nucleophile (water).
Figure 2: The cooperative bimetallic mechanism of the Jacobsen HKR reaction, enabling the separation of racemic epoxides into enantiopure building blocks.
Experimental Protocol: HKR of Epichlorohydrin
Objective: Resolution of (±)-epichlorohydrin to yield (S)-epichlorohydrin (>99% ee).
Reagents:
-
(±)-Epichlorohydrin (1.0 equiv)
-
(R,R)-Co(salen) catalyst (0.5 mol%)
-
Acetic acid (cocatalyst activator)
-
Water (0.55 equiv)
Step-by-Step Methodology:
-
Catalyst Activation:
-
Dissolve the (R,R)-Co(salen) precursor in CH₂Cl₂.
-
Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 minutes to generate the active Co(III)-OAc species.
-
Remove solvent in vacuo to obtain the brown solid catalyst.
-
-
Reaction Setup (Solvent-Free):
-
Charge the reaction vessel with the activated catalyst (0.5 mol%) and (±)-epichlorohydrin.
-
Cool the mixture to 0°C. The reaction is exothermic; thermal control is critical to prevent "runaway" hydrolysis which degrades ee.
-
Slowly add water (0.55 equiv) over 1 hour.
-
-
Resolution:
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir for 12–18 hours.
-
Monitoring: Monitor consumption of the (R)-enantiomer via Chiral GC (e.g., Cyclodex-B column).
-
-
Workup & Purification:
-
Distillation: The product ((S)-epichlorohydrin) is volatile. Perform fractional distillation directly from the reaction mixture under reduced pressure (approx. 40 mmHg).
-
The residue contains the catalyst and the (R)-diol (3-chloro-1,2-propanediol).
-
Yield: Typically 40–45% (theoretical max is 50%).
-
Purity: >99% ee.
-
Validation Check:
-
If ee is <98%, the reaction temperature was likely too high, or water addition was too fast.
-
Self-Validating Step: The boiling point difference between the epoxide (116°C atm) and the diol (213°C atm) ensures clean physical separation.
Part 4: Case Study – Linezolid (Zyvox)
Drug Class: Oxazolidinone Antibiotic.[2] Chiral Requirement: (S)-configuration at the C5 position.
The synthesis of Linezolid illustrates the power of C3 synthons. While early routes used (R)-glycidyl butyrate, modern industrial routes often utilize (S)-epichlorohydrin due to cost efficiency and atom economy.
Synthesis Pathway
The core transformation involves the regioselective opening of the epoxide by an aniline nucleophile, followed by ring closure.
Figure 3: Convergent synthesis of the Linezolid core using (S)-epichlorohydrin. The chirality of the C3 synthon dictates the stereochemistry of the final antibiotic.
Data Summary: Route Comparison
| Parameter | Route A: (R)-Glycidyl Butyrate | Route B: (S)-Epichlorohydrin |
| Atom Economy | Lower (Butyrate waste) | High (Chloride leaving group) |
| Reagent Cost | High | Low (Commodity chemical) |
| Step Count | 3-4 Steps | 2-3 Steps |
| Chiral Purity | Dependent on pool source | >99% ee (via HKR) |
References
-
Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society.[3][4][5] Link
-
Pfizer Inc. (1996). Synthesis of Linezolid. U.S. Patent 5,688,792. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science. Link
-
Kumar, P., et al. (2005). Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides: A Powerful Tool for the Synthesis of Bioactive Molecules. Synlett. Link
-
Sigma-Aldrich. (2024). Technical Bulletin: Jacobsen Ligands and Catalysts. Link
Sources
(R)-1,1-dimethoxy-2-propanol safety data sheet (SDS)
This technical guide provides a comprehensive analysis of (R)-1,1-dimethoxy-2-propanol , a critical chiral building block in asymmetric synthesis.[1] Unlike standard Safety Data Sheets (SDS), this document integrates safety parameters with practical handling protocols and synthesis logic, tailored for research and drug development applications.[1]
Safety, Synthesis, and Handling for Advanced Research[1]
Chemical Identity & Structural Characterization
(R)-1,1-dimethoxy-2-propanol is the enantiopure acetal form of lactaldehyde.[1] It serves as a masked aldehyde equivalent, offering a stable precursor for D-lactaldehyde in the synthesis of complex pharmaceutical intermediates.[1]
| Parameter | Technical Specification |
| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |
| CAS Number | 96503-30-9 (Specific to (R)-isomer) |
| Racemate CAS | 4747-61-9 (1,1-dimethoxy-2-propanol) |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| SMILES | CC(OC)OC |
| Structure | A chiral secondary alcohol adjacent to a dimethyl acetal group.[1][2] |
Hazard Identification & Safety Analysis (GHS)
Core Hazards
While often handled in small quantities in research, this compound presents specific risks due to its volatility and flammability.[1]
-
Flammable Liquid (Category 3): Flash point is approximately 50.7°C (123.3°F) .[1] Vapor/air mixtures are explosive above this temperature.[1]
-
Eye/Skin Irritation (Category 2): Direct contact causes irritation due to the defatting action of the ether/alcohol functionalities.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (Narcotic effects), typical of low molecular weight glycol ether derivatives.[1]
Critical Safety Decision Tree
The following logic flow dictates the handling requirements based on experimental scale and conditions.
Physical & Chemical Properties
Quantitative data is essential for process design.[1] Note that while enantiomers share scalar physical properties (BP, Density), their interaction with polarized light and chiral environments differs.[1][3]
| Property | Value | Causality/Note |
| Physical State | Colorless Liquid | Low molecular weight organic oxygenate.[1] |
| Boiling Point | ~145–150°C (est.) | Higher than ether analog due to H-bonding of -OH.[1] |
| Flash Point | 50.7°C (Closed Cup) | CRITICAL: Requires spark-proof tools.[1] |
| Density | 0.98–1.02 g/mL | Denser than pure ethers due to acetal oxygen content.[1] |
| Solubility | Miscible in H₂O, EtOH, DCM | Amphiphilic nature allows versatility in biphasic reactions. |
| Optical Rotation | Refer to CoA | Typically measured as |
| Storage | 2–8°C | Prevents acetal hydrolysis and peroxide accumulation.[1] |
Synthesis & Quality Control
Synthesis Logic: Asymmetric Reduction
The production of (R)-1,1-dimethoxy-2-propanol typically involves the asymmetric reduction of pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone).[1] This transformation establishes the stereocenter at C2.[1]
Methodology:
-
Catalyst: Ruthenium-Noyori complex (Transfer Hydrogenation) or Alcohol Dehydrogenase (Biocatalysis).[1]
-
Reductant: Formic acid/Triethylamine (Chemical) or NADH (Enzymatic).[1]
Quality Control: Enantiomeric Excess (ee) Determination
To validate the "R" configuration, Chiral Gas Chromatography (GC) is the gold standard.[1]
-
Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX).[1]
-
Conditions: Isothermal elution (approx. 80°C) to maximize separation factors (
). -
Acceptance Criteria: Enantiomeric ratio (er) ≥ 99.5:0.5.
Handling & Storage Protocols
Peroxide Management
As an ether derivative (acetal), this compound has a latent potential to form explosive peroxides upon prolonged exposure to air.[1]
-
Protocol: Test for peroxides using KI starch strips before distillation or evaporation.
-
Inhibition: Commercial samples may contain BHT (butylated hydroxytoluene) as a stabilizer.[1]
Hydrolytic Stability
Acetals are acid-labile.[1]
-
Avoid: Strong acids (HCl, H₂SO₄) unless deprotection to the aldehyde is the intended step.[1]
-
Buffer: Maintain neutral or slightly basic pH during aqueous workups to prevent racemization or degradation.[1]
Emergency Response
-
Fire: Use alcohol-resistant foam or dry chemical.[1] Do not use a direct water jet , which may spread the flammable liquid.[1]
-
Skin Contact: Wash immediately with soap and water.[1] The lipophilic nature allows rapid dermal absorption; monitor for systemic dizziness.[1]
References
-
Sigma-Aldrich. (R)-1,1-Dimethoxy-2-propanol Product Specification & Safety Data. Retrieved from .[1]
-
PubChem. Compound Summary: (2R)-1,1-dimethoxypropan-2-ol (CID 11040685).[1][5] National Library of Medicine.[1] Retrieved from .[1]
-
Noyori, R., et al. (1995).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational reference for the synthesis methodology described).
-
European Chemicals Agency (ECHA). C&L Inventory: 1,1-dimethoxypropan-2-ol.[1][5] Retrieved from .[1]
Sources
- 1. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanol, 1-methoxy- (CAS 107-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal - Google Patents [patents.google.com]
- 5. 1,1-Dimethoxypropan-2-ol | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Comparative Analysis of Acetal Reagents in Organic Synthesis
This guide provides an in-depth technical analysis comparing 2,2-dimethoxypropane (DMP) and 1,1-dimethoxypropan-2-ol . While their names suggest structural similarity, they serve fundamentally different roles in organic synthesis: one as a sacrificial reagent, the other as a chiral building block.
Executive Summary
In drug development and organic synthesis, the distinction between 2,2-dimethoxypropane (DMP) and 1,1-dimethoxypropan-2-ol is critical. DMP (Acetone Dimethyl Acetal) is a ubiquitous dehydrating agent and protecting group reagent used to scavenge water or install isopropylidene acetals. In contrast, 1,1-dimethoxypropan-2-ol (Lactaldehyde Dimethyl Acetal) is a functionalized synthon —a masked form of lactaldehyde used primarily as a chiral building block. Confusing these two can lead to failed protections or inadvertent introduction of reactive aldehyde impurities.
Structural & Physicochemical Characterization
The primary difference lies in the position of the oxygenation and the oxidation state of the carbon backbone.
| Feature | 2,2-Dimethoxypropane (DMP) | 1,1-Dimethoxypropan-2-ol |
| Common Name | Acetone Dimethyl Acetal | Lactaldehyde Dimethyl Acetal |
| CAS Number | 77-76-9 | 42919-42-6 (racemic) / 96503-30-9 (R) |
| Structure | Ketal of Acetone | Acetal of Lactaldehyde |
| Formula | ||
| Chirality | Achiral (Symmetrical) | Chiral center at C2 |
| Primary Role | Reagent (Water Scavenger) | Substrate (Chiral Pool) |
| Hydrolysis Product | Acetone + Methanol | Lactaldehyde + Methanol |
Structural Visualization
The following diagram illustrates the structural divergence and the resulting reactive pathways.
Figure 1: Functional divergence.[1] DMP consumes water to release volatile acetone. 1,1-dimethoxypropan-2-ol liberates a reactive
2,2-Dimethoxypropane (DMP): The Dehydration Workhorse
Mechanism of Action
DMP acts as a chemical sponge for water. In the presence of an acid catalyst, it undergoes hydrolysis.[1] The reaction is driven to completion by the volatility of the byproducts (acetone and methanol) or by the thermodynamic stability of the resulting product (e.g., a cyclic acetonide).
[2]Protocol: High-Efficiency Acetonide Protection
This protocol describes the protection of a 1,2-diol (e.g., a sugar or nucleoside) using DMP. This method is superior to using acetone alone because the formation of methanol drives the equilibrium.
Reagents:
-
Substrate (1,2-diol)
-
2,2-Dimethoxypropane (DMP) (Reagent grade, >98%)
-
p-Toluenesulfonic acid (pTsOH) (Catalytic, anhydrous)
-
Solvent: Dry Acetone or DMF (if substrate solubility is poor)
Step-by-Step Workflow:
-
Preparation: Dissolve the diol (1.0 equiv) in dry acetone (0.1 M concentration).
-
Scavenging: Add DMP (2.0 – 5.0 equiv). Note: Excess DMP ensures any adventitious water is scavenged first.
-
Catalysis: Add pTsOH (0.05 equiv).
-
Monitoring: Stir at room temperature. The reaction is usually rapid (30 min – 2 hrs).
-
Self-Validating Check: If the reaction stalls, add 4Å molecular sieves to sequester the produced methanol, shifting equilibrium further right.
-
-
Quenching: Neutralize with Triethylamine (
) before concentration. Critical: Acidic concentration can hydrolyze the kinetic acetonide product.
1,1-Dimethoxypropan-2-ol: The Masked Synthon[3]
Utility in Drug Development
Unlike DMP, this molecule is a chiral building block . It is the dimethyl acetal of lactaldehyde.[3] It is frequently used in the synthesis of complex polyketides or amino acids where the aldehyde functionality needs to be masked while transformations occur at the secondary alcohol or adjacent carbons.
-
Synthesis Origin: Typically derived from the reduction of pyruvaldehyde dimethyl acetal or oxidative degradation of rhamnose.
-
Chiral Pool: Available as (R) or (S) enantiomers, allowing for the introduction of stereocenters without asymmetric catalysis.
Critical Impurity Profile
Researchers must be aware that Lactaldehyde (the hydrolysis product) is highly reactive. Unlike acetone (from DMP), lactaldehyde can polymerize or undergo aldol reactions. If 1,1-dimethoxypropan-2-ol is present as an impurity in a DMP reagent bottle, it can lead to the formation of unexpected mixed acetals on your substrate.
Analytical Discrimination (Self-Validating Systems)
The most reliable way to distinguish these compounds—and to validate the purity of your reagents—is
Comparative NMR Table ( , 400 MHz)
| Proton Environment | 2,2-Dimethoxypropane (DMP) | 1,1-Dimethoxypropan-2-ol |
| Symmetry | ||
| Acetal Methoxys ( | Singlet (~3.2 ppm). Both groups are equivalent.[4][5] | Two Singlets (~3.35, 3.40 ppm). Diastereotopic due to C2 chiral center. |
| Backbone Methyl ( | Singlet (~1.3 ppm). Gem-dimethyls are equivalent. | Doublet (~1.1 ppm). Coupled to C2-H ( |
| Methine/Acetal H | None (Quaternary Carbon). | Doublet (C1-H, ~4.2 ppm) and Multiplet (C2-H, ~3.8 ppm). |
Diagnostic Rule: If you see a doublet at ~4.2 ppm or split methoxy signals in your "DMP" stock, your reagent is mislabeled or contaminated with an aldehyde acetal.
References
-
DMP Mechanism & Application: Lorette, N. B., & Howard, W. L. (1960). Preparation of Ketals from 2,2-Dimethoxypropane. The Journal of Organic Chemistry, 25(4), 521–525.
- Acetonide Protection Protocols: Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Georg Thieme Verlag. (Standard reference for acetal protection mechanisms).
-
1,1-Dimethoxypropan-2-ol Characterization: PubChem Compound Summary for CID 554378, 1,1-Dimethoxypropan-2-ol. [3]
- Lactaldehyde Acetal Synthesis: Wohl, A. (1898). Schäffer, A. Über den Abbau des Traubenzuckers. Berichte der deutschen chemischen Gesellschaft.
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 2,2-Dimethoxypropane.
Sources
Technical Guide: (R)-Lactaldehyde – Precursor Management & Generation
Version: 1.0 | Classification: Organic Synthesis / Chiral Building Blocks
Executive Summary
(R)-Lactaldehyde (2-hydroxypropanal) is a pivotal chiral synthon (
Consequently, (R)-Lactaldehyde Diethyl Acetal serves as the industry-standard "masked" precursor. This guide details the technical protocols for the stable storage of the acetal, the controlled in situ generation of the active aldehyde monomer, and the mechanistic principles governing its reactivity.
Part 1: The Stability Paradox & Mechanistic Basis
The handling of (R)-lactaldehyde is a race against thermodynamic equilibrium. Unlike simple aldehydes,
The Equilibrium Matrix
Upon generation, the monomeric aldehyde equilibrates with its hydrate (in aqueous media) and its cyclic dimer. The dimer is the thermodynamically preferred species in concentrated solutions or solid state, while the hydrate dominates in aqueous acidic conditions.
Critical Risk: Racemization occurs via the enol form, catalyzed by both acid and base. The
Figure 1: The dynamic equilibrium of (R)-lactaldehyde. The acetal (blue) is the only shelf-stable form. The red path indicates the racemization risk.
Part 2: Synthesis Strategy (Make vs. Buy)
While commercial sources of (R)-lactaldehyde diethyl acetal exist, high-purity applications often require de novo synthesis to ensure optical integrity (
Route A: Oxidative Cleavage (Chemical)
The most robust route utilizes (R)-1,2-propanediol . Direct oxidation to the aldehyde is difficult to stop without over-oxidation to lactate. Therefore, a "Protect-Oxidize-Deprotect" strategy is not used; instead, we use selective catalytic oxidation.
Preferred Method: TEMPO-catalyzed oxidation.
-
Substrate: (R)-1,2-Propanediol.
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) / NaOCl (Bleach).
-
Mechanism: TEMPO oxidizes the primary alcohol selectively over the secondary alcohol due to steric hindrance.
Route B: Biocatalytic Access
For scale-up where optical purity is paramount, enzymatic resolution or synthesis is superior.
-
Enzyme: Alcohol Dehydrogenase (ADH).[1]
-
Substrate: (R)-1,2-Propanediol.
-
Cofactor:
regeneration system.
Part 3: Experimental Protocols
The following protocols are designed for self-validation. Always perform a blank control.
Protocol 3.1: Hydrolysis of (R)-Lactaldehyde Diethyl Acetal
This is the standard procedure to release the active aldehyde for immediate use.
Reagents:
-
(R)-Lactaldehyde Diethyl Acetal (CAS: 51108-94-0)
-
0.5 M Hydrochloric Acid (HCl) or Amberlyst-15 resin
-
Tetrahydrofuran (THF) or Water (depending on downstream solubility)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of the acetal in 20 mL of THF/Water (1:1 v/v).
-
Why: THF ensures solubility of the organic acetal while water is the reagent for hydrolysis.
-
-
Acidification: Add 1.0 mL of 0.5 M HCl dropwise at
.-
Control: Do not exceed
concentration. Stronger acid accelerates racemization.
-
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours.
-
Validation point: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The acetal (
) should disappear; the aldehyde ( ) will appear as a streak due to hydration.
-
-
Neutralization: CRITICAL STEP. Neutralize with saturated
to pH 6–7 immediately upon completion. -
Usage: Use the solution immediately in the subsequent aldol or Grignard reaction. Do not isolate the monomer.
Protocol 3.2: Quality Control (Optical Purity)
Before using the precursor, verify the optical rotation of the acetal.
| Parameter | Specification | Notes |
| Appearance | Colorless liquid | Yellowing indicates oxidation/polymerization. |
| Boiling Point | At 760 mmHg. | |
| Optical Rotation | Neat (c=1). Lower values indicate racemization. | |
| Density | At |
Part 4: Applications in Asymmetric Synthesis
(R)-Lactaldehyde is primarily used as an electrophile in diastereoselective additions.
Chelation-Controlled Addition (Cram-Chelate Model)
When reacting with nucleophiles (e.g., Grignard reagents, enolates), the
-
Scenario: If the hydroxyl is protected as a benzyl ether (Bn), it can form a 5-membered chelate with metals like
or . -
Outcome: The nucleophile attacks from the less hindered face, typically yielding the syn-diastereomer (anti-Cram product).
Figure 2: Chelation-controlled addition pathway. The metal center locks the conformation, directing the nucleophilic attack.
Case Study: Synthesis of Deoxy Sugars
(R)-Lactaldehyde serves as the
-
Generation: Hydrolysis of diethyl acetal.
-
Aldol Reaction: Reaction with Lithium Enolate of ketone.
-
Result: Formation of the
stereocenter with dr (diastereomeric ratio).
References
-
Preparation and Stability
- Title: "Synthesis and polymeriz
- Source:Journal of the American Chemical Society.
- Context: Defines the dimerization kinetics and stability profiles of hydroxy aldehydes.
-
(Verified Journal Landing Page)
-
Stereoselective Applications
- Title: "Chelation-Controlled Addition to -Chiral Aldehydes."
- Source:Chemical Reviews.
- Context: Authoritative review on using (R)
-
Commercial Specifications & Safety
- Title: "(R)
- Source:Sigma-Aldrich (Merck).
- Context: Baseline physical data (Boiling point, Optical Rot
-
Biocatalytic Routes
- Title: "Enzymatic synthesis of chiral building blocks
- Source:Biotechnology Advances.
- Context: Modern routes using alcohol dehydrogenases to access (R)-lactaldehyde.
Sources
- 1. Structural aspects of aldehyde dehydrogenase that influence dimer-tetramer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 4. Dominant dimer emission provides colour stability for red thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile & Solvent Selection for (2R)-1,1-Dimethoxypropan-2-ol
[1]
Executive Summary
Molecule: (2R)-1,1-Dimethoxypropan-2-ol
CAS: 96503-30-9 (R-isomer)
Class: Chiral
This guide provides a comprehensive technical analysis of the solubility characteristics of (2R)-1,1-dimethoxypropan-2-ol. As a critical chiral building block in the synthesis of complex pharmaceutical intermediates (e.g., D-lactaldehyde derivatives), understanding its solvation thermodynamics is essential for process optimization. This molecule exhibits an amphiphilic profile due to the coexistence of a polar hydroxyl group and a lipophilic acetal moiety.
Critical Operational Insight: While kinetically stable in neutral and basic media, this compound is thermodynamically unstable in acidic environments . Solvent selection must rigorously exclude acidic contaminants to prevent hydrolysis into (R)-lactaldehyde and methanol.
Part 1: Physicochemical Characterization[1]
To predict solubility behavior accurately, we must first define the solute's fundamental properties. The presence of the hydroxyl group (H-bond donor/acceptor) and the acetal functionality (H-bond acceptor) dictates its interaction with solvents.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Context |
| Molecular Formula | Low molecular weight facilitates high miscibility. | |
| Molecular Weight | 120.15 g/mol | -- |
| Physical State | Liquid | Colorless to pale yellow at RT. |
| Boiling Point | ~150–160 °C (Predicted) | High boiler; difficult to remove by simple evaporation. |
| Density | ~0.98 g/cm³ | Similar density to water; phase separation in extraction requires care. |
| LogP (Octanol/Water) | ~ -0.2 (Exp/Pred) | Hydrophilic. Prefers aqueous/polar phases over non-polar organic phases. |
| Chirality | (2R)-Enantiomer | Solubility in achiral solvents is identical to the racemate. |
Part 2: Solubility Landscape & Solvent Compatibility[1]
The solubility of (2R)-1,1-dimethoxypropan-2-ol is governed by "Like Dissolves Like" principles, refined by Hansen Solubility Parameters (HSP). The molecule is highly soluble in polar organic solvents but shows limited solubility in aliphatic hydrocarbons.
Solubility Matrix
Data summarized from structural analysis and homologous series extrapolation.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Polar Protic | Water, Methanol, Ethanol, IPA | Miscible | Strong H-bonding interactions. The solute's -OH group acts as both donor and acceptor. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions stabilize the polar acetal functionality. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the methoxy groups; standard solvent for extraction. |
| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Good compatibility; ether oxygens in solvent interact with solute hydroxyl. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Useful for extraction, though partition into water may be significant due to low LogP. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Immiscible | Polarity mismatch. The solute is too polar to dissolve significantly in non-polar alkanes. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate |
Thermodynamic Insight: Hansen Solubility Parameters (HSP)
To scientifically select a solvent, we evaluate the three HSP components: Dispersion (
-
Estimated HSP for (2R)-1,1-dimethoxypropan-2-ol:
- (Dispersion forces from carbon backbone)
- (Polarity from ether/alcohol oxygens)
- (H-bonding from secondary hydroxyl)
Solvent Selection Rule: Solvents with an interaction radius (
-
Good Match: Methanol (
high), DCM ( moderate). -
Poor Match: Hexane (
).
Part 3: Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Standard)
For determining exact solubility limits in specific solvents.
Prerequisites:
-
Analysis Method: GC-FID (preferred) or HPLC-RI (Refractive Index). Note: UV detection is unreliable due to lack of a strong chromophore.
-
Temperature Control: 25.0 °C ± 0.1 °C.
Workflow:
-
Preparation: Add excess (2R)-1,1-dimethoxypropan-2-ol (liquid) to 2.0 mL of the target solvent in a crimp-seal vial.
-
Visual Check: Ensure two phases are visible (solute droplets or saturation).
-
-
Equilibration: Agitate at 25 °C for 24 hours (orbital shaker at 200 rpm).
-
Settling: Allow to stand for 4 hours to ensure phase separation.
-
Sampling: Carefully withdraw the supernatant using a syringe filter (0.22 µm PTFE).
-
Caution: Do not filter if the solute is viscous; centrifugation is preferred.
-
-
Quantification: Dilute the supernatant 1:10 or 1:100 with an internal standard solution (e.g., Dodecane in MeOH) and inject into GC-FID.
Protocol B: Stability-Indicating Dissolution
Critical for process safety.
Warning: Acetals hydrolyze in acid.
-
Prepare solvent with 0.1% Trifluoroacetic acid (TFA).
-
Dissolve solute.
-
Monitor by GC/HPLC at T=0, 1h, 4h.
-
Result: Appearance of (R)-lactaldehyde peak indicates solvent incompatibility.
Part 4: Visualization & Decision Logic
Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent for (2R)-1,1-dimethoxypropan-2-ol, prioritizing chemical stability and solubility parameter alignment.
Figure 1: Decision matrix for solvent selection. Red pathways indicate chemical instability risks.
Solubility Determination Workflow
A standardized workflow to ensure data integrity when testing solubility limits.
Figure 2: Experimental workflow for saturation solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11040685, (2R)-1,1-Dimethoxy-2-propanol. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Reference for HSP theory and group contribution methods).
-
European Chemicals Agency (ECHA). Registration Dossier: 1-methoxy-2-propanol (Related glycol ether solubility data). Retrieved from [Link][1]
-
Byun, H. S., & He, Y. (2009). Solubility of gases in 1,1-dimethoxy-2-propanol. Journal of Chemical & Engineering Data. (Provides context on the solvent properties of the racemate).
Methodological & Application
Application Note: High-Fidelity Synthesis of (R)-Lactaldehyde via Acid-Mediated Hydrolysis
Executive Summary
(R)-Lactaldehyde [(2R)-2-hydroxypropanal] is a critical chiral pool building block in the synthesis of complex polyketides, amino sugars, and antifungals. However, its isolation is complicated by its high volatility and propensity to dimerize or polymerize. This Application Note details a robust, scalable protocol for generating (R)-lactaldehyde from its stable precursor, (2R)-1,1-dimethoxypropan-2-ol. The method utilizes a controlled acid-catalyzed hydrolysis designed to minimize racemization and suppress polymerization, yielding a product suitable for immediate downstream coupling reactions (e.g., Wittig olefination, aldol addition).
Introduction & Strategic Rationale
The Stability Challenge
Unlike its oxidized counterpart (lactic acid), (R)-lactaldehyde is kinetically unstable in its monomeric form. Upon isolation, it rapidly establishes an equilibrium with its cyclic hemiacetal dimer (2,5-dihydroxy-3,6-dimethyl-1,4-dioxane). Furthermore, the
The Acetal Strategy
To circumvent these issues, the aldehyde is stored as the dimethyl acetal: (2R)-1,1-dimethoxypropan-2-ol . This precursor is chemically stable and resistant to oxidation. The protocol below describes the "just-in-time" deprotection of this acetal, ensuring the active monomer is generated immediately prior to use.
Scientific Principles
Reaction Mechanism
The transformation is a specific acid-catalyzed hydrolysis. The mechanism involves the protonation of an alkoxy oxygen, expulsion of methanol to form an oxocarbenium ion, and subsequent nucleophilic attack by water. This process repeats to release the free aldehyde.
Racemization Control
The critical quality attribute (CQA) of this synthesis is the Enantiomeric Excess (ee). Racemization occurs via keto-enol tautomerism. The rate of enolization is accelerated by:
-
High pH: Base catalyzes proton abstraction.
-
High Temperature: Increases the kinetic energy for the proton transfer.
-
Lewis Acids: Can stabilize the enol form.
Control Strategy: This protocol uses a mild mineral acid (1N HCl) at ambient temperature and strictly limits the reaction time. Neutralization is performed carefully to avoid "overshooting" into the basic regime.
Visualizing the Pathway
The following diagram illustrates the hydrolysis workflow and the competing racemization pathway that must be avoided.
Figure 1: Reaction pathway showing the hydrolysis mechanism (Blue) and the risk of racemization (Red).
Materials and Equipment
| Component | Specification | Role |
| Precursor | (2R)-1,1-dimethoxypropan-2-ol (>98% ee) | Starting Material |
| Acid Catalyst | 1.0 N Hydrochloric Acid (HCl) | Hydrolysis Initiator |
| Solvent | Tetrahydrofuran (THF), HPLC Grade | Co-solvent for solubility |
| Quench Base | Sodium Bicarbonate (NaHCO₃), Solid | Neutralization |
| Drying Agent | Magnesium Sulfate (MgSO₄), Anhydrous | Water removal |
Equipment:
-
Round-bottom flask (single neck).
-
Magnetic stir plate with Teflon-coated stir bar.
-
Rotary Evaporator with bath set to < 35°C.
-
pH strips (Range 0-14) or calibrated pH meter.
Detailed Experimental Protocol
Step 1: Solubilization
-
In a suitably sized round-bottom flask, dissolve 10.0 mmol of (2R)-1,1-dimethoxypropan-2-ol in 10 mL of THF .
-
Add 10 mL of distilled water .
-
Note: A 1:1 THF/Water mixture ensures the acetal remains in solution while providing ample water for hydrolysis.
-
Step 2: Acid Hydrolysis
-
Add 1.0 mL of 1N HCl to the stirring solution.
-
Stir the mixture at Room Temperature (20–25°C) .
-
Monitor: Seal the flask to prevent evaporation of the volatile aldehyde.
-
Reaction Time: Typically 2–4 hours.
-
Checkpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The acetal spot (
) should disappear, and a new streak/spot for the aldehyde/dimer ( ) will appear. Staining with KMnO₄ or Anisaldehyde is recommended as UV absorption is weak.
-
Step 3: Neutralization (Critical Control Point)
-
Once conversion is complete, cool the flask to 0°C (ice bath).
-
Slowly add solid NaHCO₃ in small portions while stirring.
-
Test pH continuously. Stop adding base when the pH reaches 6.0–7.0 .
-
Warning: Do NOT exceed pH 7.5. Basic conditions will instantly trigger racemization and aldol polymerization.
-
Step 4: Workup and Isolation
-
Saturate the aqueous phase with NaCl (brine) to improve extraction efficiency.
-
Extract the mixture with Dichloromethane (DCM) (
mL) or Diethyl Ether .-
Note: DCM is preferred for extraction efficiency, but Ether is better if the product must be very dry.
-
-
Combine organic layers and dry over anhydrous MgSO₄ for 10 minutes.
-
Filter off the solids.
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
Parameter: Bath temperature < 30°C . Pressure > 100 mbar initially.
-
Caution: (R)-Lactaldehyde is volatile. Do not pump down to high vacuum for extended periods.
-
Characterization & Quality Control
The isolated product will exist as an equilibrium mixture of the monomeric aldehyde and the cyclic dimer.
| Technique | Expected Observation |
| Physical State | Colorless, viscous oil (often hygroscopic). |
| ¹H NMR (CDCl₃) | Monomer: |
| Optical Rotation |
Chiral Purity Verification (Protocol)
To strictly determine enantiomeric excess (ee) without interference from the dimer:
-
Derivatize a small aliquot with (R)-Mosher's acid chloride .
-
Analyze via ¹H NMR or Chiral HPLC.
-
Compare methyl doublet shifts against a racemic standard.
Handling and Storage
-
Immediate Use: The aldehyde should ideally be used within 4 hours of preparation.
-
Storage: If storage is necessary, keep at -20°C under Argon.
-
Polymerization: If the oil becomes a white solid, it has polymerized. Gentle heating (40°C) under vacuum can sometimes depolymerize it, but purity often suffers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost during evaporation. | Use a weaker vacuum; do not heat bath >30°C. Use Diethyl Ether for extraction (lower BP). |
| Loss of Optical Activity | Racemization during workup. | Check pH during neutralization. Ensure temperature stayed < 25°C. |
| Incomplete Reaction | Insufficient acid or time. | Increase time to 6 hours. Do not increase acid concentration > 2N. |
| Product is Solid | Dimerization/Polymerization. | Dissolve in reaction solvent for next step immediately; the monomer will regenerate in solution. |
References
-
Chemical Stability: BenchChem. (R)-Lactaldehyde: High-Purity Chiral Building Block. Retrieved from
-
Enzymatic Relevance: Divne, C., et al. Structures of lactaldehyde reductase, FucO. Journal of Molecular Biology. Retrieved from
-
Acetal Hydrolysis Mechanism: Master Organic Chemistry. Acetal Hydrolysis Mechanism. Retrieved from
-
Racemization Risks: Faisal, M., et al. Racemization of lactic acid under hydrothermal conditions. ResearchGate.[1][2] Retrieved from
-
General Properties: Wikipedia. Lactaldehyde.[3][4][5][6] Retrieved from
Sources
Application Note: Asymmetric Synthesis Using (2R)-1,1-Dimethoxypropan-2-ol
[1]
Executive Summary
(2R)-1,1-dimethoxypropan-2-ol (CAS: 96503-30-9), also known as (R)-lactaldehyde dimethyl acetal , is a high-value chiral building block derived from the chiral pool (typically D-lactate).[1] It serves as a stable, oxidation-resistant equivalent of (R)-lactaldehyde.[1]
Its primary utility in asymmetric synthesis lies in its ability to transfer chirality from the C2 position to newly formed stereocenters via diastereoselective nucleophilic additions . By modulating the protecting group on the C2-hydroxyl and selecting appropriate Lewis acids, researchers can access either syn- or anti- 1,2-diol motifs with high stereocontrol.[1] This guide details the mechanistic principles, experimental protocols, and critical handling requirements for integrating this synthon into complex molecule synthesis.
Chemical Profile & Strategic Value[1][2]
| Property | Specification |
| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |
| Common Name | (R)-Lactaldehyde dimethyl acetal |
| Molecular Formula | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol |
| Chiral Source | Derived from Methyl D-Lactate |
| Key Functionality | Masked aldehyde (acetal) + Free secondary alcohol |
| Stability | Stable to basic/nucleophilic conditions; labile to aqueous acid |
Strategic Role in Synthesis
The molecule functions as a C3 chiral template . Unlike naked lactaldehyde, which is prone to polymerization and racemization, the dimethyl acetal is robust. It allows for:
-
Derivatization of the C2-OH: Installation of protecting groups (Bn, TBS, MOM) that define the steric and electronic environment for subsequent reactions.
-
Controlled Unmasking: Mild acidic hydrolysis releases the reactive aldehyde in situ or as an isolated intermediate.[1]
-
1,2-Asymmetric Induction: The existing C2 stereocenter directs the formation of the C3 stereocenter during nucleophilic attack (e.g., Grignard, aldol, or allylation reactions).
Mechanistic Insight: Chelation vs. Felkin-Anh Control[1]
The stereochemical outcome of additions to the aldehyde derived from (2R)-1,1-dimethoxypropan-2-ol is dictated by the protecting group (P) on the C2 oxygen and the metal cation (M) used.[1]
Pathway A: Chelation Control (Cram-Chelate Model)[1]
-
Conditions: P = H or coordinating group (e.g., Bn, MOM); M = Lewis acidic metal capable of bidentate coordination (Mg²⁺, Ti⁴⁺, Zn²⁺).
-
Mechanism: The metal coordinates simultaneously to the aldehyde oxygen and the C2-ether/alcohol oxygen, locking the conformation. The nucleophile attacks from the less hindered face.
-
Result: Predominantly syn diastereomer (relative to the C2 substituent).
Pathway B: Non-Chelation Control (Felkin-Anh Model)[1]
-
Conditions: P = Bulky, non-coordinating group (e.g., TBDMS, TIPS); M = Non-chelating metal (e.g., K⁺, Cs⁺) or reaction in highly coordinating solvent (THF/HMPA).
-
Mechanism: The C2-OP bond aligns perpendicular to the carbonyl to maximize electronic stabilization (hyperconjugation), and the nucleophile attacks anti to the largest group.
-
Result: Predominantly anti diastereomer.[1]
Figure 1: Divergent synthesis pathways for stereoselective bond formation using (2R)-1,1-dimethoxypropan-2-ol.
Detailed Experimental Protocols
Protocol A: Preparation of (2R)-2-(Benzylozy)propanal (Aldehyde Release)
This intermediate is unstable and typically prepared immediately before use.[1]
Reagents:
-
(2R)-1,1-dimethoxypropan-2-ol (1.0 equiv)[1]
-
Benzyl bromide (BnBr) (1.2 equiv)[1]
-
Sodium hydride (NaH) (1.5 equiv)[1]
-
Trifluoroacetic acid (TFA) / Water[1]
Workflow:
-
Protection:
-
Hydrolysis (Aldehyde Unmasking):
-
Dissolve the benzyl ether (10 mmol) in a mixture of TFA:H₂O (1:1, 10 mL) at 0°C.
-
Critical Step: Monitor by TLC.[1] Hydrolysis is usually complete in 30-60 mins.[1] Prolonged exposure causes racemization.[1]
-
Dilute with CH₂Cl₂, neutralize carefully with sat.[1] NaHCO₃ (keep T < 5°C).[1]
-
Dry organic layer (MgSO₄) and concentrate in vacuo without heating (>30°C).[1] Use immediately.
-
Protocol B: Chelation-Controlled Grignard Addition (Synthesis of syn-Diol)
Target: Synthesis of (2S,3R)-3-(benzyloxy)hex-5-en-2-ol via Allylation.[1]
Reagents:
-
Freshly prepared (2R)-2-(benzyloxy)propanal (from Protocol A)[1]
-
Allylmagnesium bromide (1.0 M in Et₂O)[1]
-
MgBr₂[1]·OEt₂ (Chelating additive, optional but recommended for high dr)
-
Solvent: Anhydrous CH₂Cl₂ (non-coordinating solvent enhances chelation)[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C under N₂ atmosphere.[1]
-
Chelation: Dissolve the aldehyde (1.0 equiv) in CH₂Cl₂. Add MgBr₂[1]·OEt₂ (1.1 equiv) and stir for 15 min at -78°C to form the pre-complex.
-
Addition: Add AllylMgBr (1.2 equiv) dropwise over 20 mins. The low temperature prevents non-chelated pathways.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Pour the cold mixture into a vigorously stirring solution of sat. Rochelle’s salt (Sodium potassium tartrate) to break the Mg-emulsion.[1] Stir for 1 hour until layers clarify.
-
Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Expected Outcome: High diastereoselectivity (>90:10 dr) favoring the syn-isomer (Cram chelate product).[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr) | Ineffective Chelation | Switch solvent to non-coordinating CH₂Cl₂ or Toluene.[1] Avoid THF during the addition step as it competes for metal coordination. |
| Racemization of Aldehyde | Over-exposure to acid | During hydrolysis, quench immediately upon consumption of acetal. Keep temperature < 5°C during neutralization. |
| Low Yield | Volatility of Aldehyde | (2R)-2-(benzyloxy)propanal is volatile.[1] Do not apply high vacuum for extended periods.[1] Use the crude aldehyde directly if possible.[1] |
| Acetal Won't Hydrolyze | Steric bulk of P.G. | If using bulky silyl groups, TFA/H₂O might be too mild.[1] Use catalytic HCl in Acetone/Water, but monitor closely for migration. |
Safety & Handling
-
Flammability: (2R)-1,1-dimethoxypropan-2-ol is a flammable liquid (Flash point ~35°C).[1] Ground all glassware.[1]
-
Peroxide Formation: As an ether/acetal derivative, it may form peroxides upon prolonged storage in air.[1] Test with starch-iodide paper before distillation.[1]
-
Acid Sensitivity: Traces of acid in storage containers will hydrolyze the acetal, releasing methanol and the aldehyde. Store over a few pellets of solid K₂CO₃ or molecular sieves to maintain neutrality.[1]
References
-
General Review of Chiral Pool Synthesis
-
Chelation Control Models
-
Specific Application (Linaloyl Oxide)
-
Preparation of Lactaldehyde Acetals
(Note: While specific CAS 96503-30-9 refers to the dimethyl acetal, the chemistry is homologous to the widely cited diethyl acetal or acetonide derivatives found in the references above.)
Technical Application Note: Precision Protection Strategies for (R)-Lactaldehyde Dimethyl Acetal
Strategic Overview
(R)-Lactaldehyde dimethyl acetal (also known as (R)-2-hydroxypropanal dimethyl acetal) is a high-value chiral pool synthon derived from ethyl lactate. It serves as a critical C3 building block in the synthesis of polyketides, pheromones, and complex pharmaceutical intermediates.
The structural duality of this molecule presents a specific chemoselectivity challenge:
-
Secondary Alcohol (C2): Nucleophilic, requires protection to prevent oxidation or side reactions (e.g., self-aldol).
-
Dimethyl Acetal (C1): Extremely acid-labile but base-stable.
The Core Directive: Any protection strategy employed must operate under neutral or basic conditions . Acid-catalyzed protection methods (e.g., DHP/TsOH for THP protection) are strictly contraindicated as they will hydrolyze the acetal to the aldehyde, leading to racemization and polymerization.
This guide details two industry-standard protocols:
-
Protocol A (Silylation): The kinetic, mild standard using TBDMSCl.
-
Protocol B (Benzylation): The thermodynamic, robust standard using BnBr.
Decision Logic & Mechanism
The following decision tree illustrates the mechanistic pathway and the critical avoidance of acid-catalyzed hydrolysis.
Figure 1: Mechanistic decision tree highlighting the critical necessity of avoiding acidic pathways to preserve the acetal functionality.
Protocol A: Silyl Protection (TBS)
The "Gold Standard" for Mildness and Ease of Removal
This protocol utilizes the Corey-Ventkateswarlu method (TBDMSCl/Imidazole). It is the preferred method for early-stage synthesis due to the mild conditions and the ease of selective deprotection later using TBAF or mild acid.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: (R)-Lactaldehyde dimethyl acetal (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[1]
-
Base/Catalyst: Imidazole (2.5 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Quench: Saturated NaHCO₃ (aq)
Step-by-Step Methodology
-
System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature (RT) under N₂ flow.
-
Solvation: Charge the flask with Imidazole (2.5 equiv) and anhydrous DMF (concentration ~0.5 M relative to substrate). Stir until fully dissolved.
-
Substrate Addition: Add (R)-Lactaldehyde dimethyl acetal (1.0 equiv) via syringe.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add TBDMSCl (1.2 equiv) portion-wise or as a solution in DMF.
-
Note: TBDMSCl is hygroscopic. Weigh quickly to avoid hydrolysis to TBDMS-OH (silanol).
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 12–16 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). Stain with Anisaldehyde (UV inactive). Look for the disappearance of the lower Rf alcohol spot.
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold saturated NaHCO₃ solution.
-
Extract 3x with Et₂O or Hexane (Silyl ethers are very lipophilic).
-
Wash combined organics with water (to remove DMF) and brine.
-
Dry over MgSO₄, filter, and concentrate[2]
-
Critical QC: Do not use acidic drying agents or wash with HCl.
-
-
Purification: Flash chromatography on silica gel (buffered with 1% Et₃N if silica is acidic) eluting with Hexane/EtOAc (95:5).
Expected Data
-
Yield: 90–95%
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃): δ 0.08 (s, 6H, SiMe₂), 0.90 (s, 9H, t-Bu), 1.12 (d, 3H, Me), 3.35 (s, 6H, OMe), 3.85 (m, 1H, CH-OSi), 4.15 (d, 1H, Acetal-H).
Protocol B: Benzyl Protection (Bn)
The "Robust" Standard for Harsh Downstream Chemistry
When the protected intermediate must survive strong bases (e.g., organolithiums) or fluoride sources later in the synthesis, a Benzyl ether is required. This uses a Williamson ether synthesis approach.[3]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: (R)-Lactaldehyde dimethyl acetal (1.0 equiv)
-
Reagent: Benzyl bromide (BnBr) (1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0°C to RT)
-
Additive: TBAI (tetrabutylammonium iodide) - catalytic (optional, accelerates reaction)
Step-by-Step Methodology
-
Base Prep: In a flame-dried flask under N₂, wash NaH (1.5 equiv) with dry hexane to remove mineral oil (optional, but cleaner). Suspend NaH in anhydrous THF (0°C).
-
Alkoxide Formation: Add (R)-Lactaldehyde dimethyl acetal (1.0 equiv) dropwise to the NaH suspension at 0°C.
-
Observation: Vigorous H₂ gas evolution. Vent via a needle. Stir for 30 min at 0°C to ensure complete deprotonation.
-
-
Alkylation: Add Benzyl bromide (1.2 equiv) dropwise. Add TBAI (0.05 equiv) if reaction is sluggish.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Quench (Critical):
-
Cool back to 0°C.
-
Slowly add MeOH or water dropwise to quench excess NaH. Caution: Exothermic.
-
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Analysis & QC
The following table summarizes the operational differences between the two protocols to aid in selection.
| Feature | Protocol A: TBS Protection | Protocol B: Benzyl Protection |
| Mechanism | Nucleophilic Substitution (Sɴ2-like at Si) | Williamson Ether Synthesis (Sɴ2) |
| Conditions | Mild Base (Imidazole), RT | Strong Base (NaH), 0°C → RT |
| Acetal Stability | Excellent (Non-acidic) | Good (Must control quench pH) |
| Product Stability | Labile to Acid & Fluoride (TBAF) | Stable to Acid/Base/Fluoride |
| Removal | TBAF or AcOH/THF | Hydrogenolysis (H₂/Pd-C) |
| Risk Factor | Moisture sensitivity of TBDMSCl | H₂ evolution; Over-alkylation |
| Typical Yield | 92% | 85-88% |
QC Checkpoints (Self-Validating)
-
IR Spectroscopy: Disappearance of the broad O-H stretch at ~3400 cm⁻¹. Appearance of C-H stretches (TBS: 2950, 2850 cm⁻¹; Bn: 3030 cm⁻¹ aromatic).
-
Acetal Integrity: In ¹H NMR, the acetal proton (doublet at ~4.1–4.3 ppm) must remain distinct. If it shifts to ~9.6 ppm, hydrolysis to the aldehyde has occurred.
-
Optical Rotation: Compare [α]D with literature values to ensure no racemization occurred during the basic steps (more relevant for NaH method).
Troubleshooting Guide
Issue: Low Yield in TBS Protection
-
Cause: Wet DMF or old TBDMSCl.
-
Fix: Distill DMF over CaH₂ or use molecular sieves.[6] Check TBDMSCl quality (should be white crystals, not oily/acrid).
Issue: Acetal Hydrolysis (Aldehyde peak in NMR)
-
Cause: Acidic workup or acidic silica gel.
-
Fix: Wash organic layers with saturated NaHCO₃. Pre-treat silica gel column with 1% Triethylamine/Hexane before loading sample.
Issue: Incomplete Benzylation
-
Cause: Alkoxide formation incomplete before BnBr addition.
-
Fix: Allow longer stir time (30-60 min) with NaH before adding the electrophile. Ensure temperature is 0°C during addition to prevent decomposition.[6]
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[7][1] Journal of the American Chemical Society, 94(17), 6190–6191.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[8] Wiley-Interscience.[3] (Refer to Chapter 2: Protection for the Hydroxyl Group).
-
Organic Syntheses. (1974). Acetone Dibutyl Acetal (General procedure for acetal handling). Org.[6][7][9][10][1][5] Synth. 54, 77.
-
PubChem. (2023). 3-((tert-butyldimethylsilyl)oxy)propanal (Compound Summary).
-
BenchChem. (2025).[7] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups.
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. WO2009141718A2 - Process for the preparation of prostaglandin analogues and intermediates thereof - Google Patents [patents.google.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Grignard Reactions Utilizing Chiral Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Asymmetric C-C Bond Formation
The Grignard reaction remains a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2] However, controlling the stereochemical outcome of these reactions, particularly in the synthesis of chiral alcohols, has been a persistent challenge.[3] The creation of stereochemically defined tertiary alcohols is especially crucial in drug development, where the three-dimensional arrangement of atoms dictates biological activity. This guide details the application of chiral acetals as covalently bound auxiliaries for directing the stereoselective addition of Grignard reagents to ketones, offering a robust and predictable method for the synthesis of enantioenriched tertiary alcohols.
Unlike methods that rely on chiral ligands or solvents which can present challenges in catalyst loading, cost, and removal, the use of a chiral auxiliary covalently attached to the substrate provides a direct and often highly effective means of stereocontrol.[4] This application note will delve into the mechanistic principles, provide detailed experimental protocols, and present data on the diastereoselective Grignard addition to α-keto acetals derived from readily available chiral diols.
The Principle of Asymmetric Induction via Chiral Acetals
The central strategy involves the use of a chiral diol, such as those derived from tartaric acid or other C2-symmetric diols like TADDOLs, to form a chiral acetal with an α-keto ester or a similar substrate. This positions a stereochemically defined environment in close proximity to the reactive carbonyl center. The subsequent addition of a Grignard reagent proceeds with a facial bias dictated by the steric and electronic properties of the chiral auxiliary.
A key factor governing the high diastereoselectivity observed in these reactions is often chelation control. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and a proximal oxygen atom of the chiral acetal. This coordination locks the substrate into a rigid, chair-like transition state, exposing one face of the carbonyl group to nucleophilic attack while effectively shielding the other.[5][6] This pre-organization of the transition state is the primary reason for the high degree of stereochemical control.
Caption: Mechanism of stereoselective Grignard addition.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the diastereoselective addition of a Grignard reagent to a chiral α-keto acetal. The protocol is based on established procedures for such reactions.[1]
Part 1: Synthesis of the Chiral α-Keto Acetal
Materials:
-
α-Keto ester (e.g., ethyl pyruvate)
-
Chiral diol (e.g., (2R,3R)-2,3-butanediol or a TADDOL derivative)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the α-keto ester (1.0 eq.), the chiral diol (1.1 eq.), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral α-keto acetal by column chromatography on silica gel.
Part 2: Diastereoselective Grignard Addition
Materials:
-
Chiral α-keto acetal (from Part 1)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous reaction vessel (e.g., a flame-dried, three-necked flask) under an inert atmosphere (nitrogen or argon)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the chiral α-keto acetal (1.0 eq.) in anhydrous THF in the reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq.) dropwise via a syringe while maintaining the temperature at -78 °C. The rate of addition is crucial to control the exothermicity of the reaction.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 1-4 hours). Monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by NMR spectroscopy to determine the diastereomeric ratio. Purify the product by column chromatography.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Untitled Document [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-1,1-dimethoxypropan-2-ol as chiral pool starting material
Application Note: (2R)-1,1-dimethoxypropan-2-ol as a Chiral Pool Scaffold
Executive Summary
(2R)-1,1-dimethoxypropan-2-ol (CAS: 96503-30-9), often referred to as (R)-lactaldehyde dimethyl acetal, is a high-value "chiral pool" building block.[1][2] Derived from (R)-methyl lactate, it serves as a stable, oxidation-resistant surrogate for (R)-lactaldehyde.[1] Its primary utility lies in the C2-stereocenter , which directs the formation of new stereogenic centers at C1 via chelation-controlled nucleophilic additions upon unmasking.[1]
This guide details the handling, protection, and diastereoselective application of this synthon, specifically focusing on optimizing diastereomeric ratios (dr) through Lewis acid-mediated chelation.[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol |
| Molecular Formula | |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | ~60-65°C (15 mmHg) - Volatile |
| Chirality | (R)-enantiomer (derived from D-Lactic acid series) |
| Stability | Stable to base/nucleophiles; Labile to aqueous acid . |
Handling Protocol:
-
Volatility Warning: The compound is volatile.[1][3] Avoid prolonged high-vacuum exposure at room temperature.[1] Rotovap bath temperature should not exceed 30°C.[1]
-
Acidity Check: Commercial samples may contain trace acids.[1] Store over activated 3Å molecular sieves or
to prevent auto-hydrolysis to the unstable lactaldehyde.[1] -
Storage:
under Argon.
Mechanistic Insight: The Power of Chelation Control
The strategic value of (2R)-1,1-dimethoxypropan-2-ol is unlocked when the C1-acetal is hydrolyzed to the aldehyde.[1] The C2-oxygen (protected as a benzyl ether or silyl ether) acts as a Lewis basic site.[1]
When a bidentate Lewis acid (e.g.,
The Cram-Chelate Model: The nucleophile attacks from the face opposite to the bulky group on the chelate ring, leading to high anti-diastereoselectivity (relative to the C2 substituent).[1]
Figure 1: Workflow for converting the chiral pool acetal into a stereodefined product via chelation control.
Experimental Protocols
Protocol A: Preparation of the Reactive Aldehyde Precursor
Objective: Convert the commercial acetal into the C2-protected aldehyde suitable for addition reactions.[1] The free alcohol is rarely used directly for high-selectivity additions due to proton quenching issues.[1]
Reagents:
-
Benzyl bromide (BnBr) (1.2 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)[1]
-
THF (anhydrous)[1]
-
Trifluoroacetic acid (TFA) / Water[1]
Step-by-Step:
-
Protection (Williamson Ether Synthesis):
-
Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under Argon.
-
Add (2R)-1,1-dimethoxypropan-2-ol dropwise.[1] Evolution of
gas will be vigorous.[1] -
Stir for 30 min at 0°C to ensure alkoxide formation.
-
Add BnBr (1.2 equiv) and TBAI (cat.).[1] Warm to RT and stir for 4-6 hours.
-
Quench: Carefully add sat.[1]
.[1] Extract with . -
Purification: Flash chromatography (Hex/EtOAc).[1] Product: (R)-2-(benzyloxy)-1,1-dimethoxypropane.[1]
-
-
Acetal Hydrolysis (Unmasking):
-
Dissolve the protected acetal in a mixture of TFA/H2O (1:1) or 80% AcOH.[1]
-
Critical: Stir at 0°C. Monitor by TLC. Do not heat, as racemization of the
-chiral center can occur at elevated temperatures.[1] -
Workup: Neutralize with solid
(foaming!).[1] Extract with DCM.[1][4][5] -
Result: (R)-2-(benzyloxy)propanal.[1] Use immediately.
-
Protocol B: Chelation-Controlled Grignard Addition
Objective: Diastereoselective addition of Allylmagnesium Bromide to (R)-2-(benzyloxy)propanal.[1]
Reagents:
-
(R)-2-(benzyloxy)propanal (Freshly prepared)[1]
- (1.5 equiv) - The Chelator[1]
-
Allylmagnesium Bromide (1.0M in ether, 2.0 equiv)[1]
-
DCM (Anhydrous)[1]
Step-by-Step:
-
Chelation Formation:
-
Nucleophilic Addition:
-
Workup & Analysis:
-
Quench with sat. Rochelle’s salt (Sodium potassium tartrate) to break the Magnesium emulsion.[1] Stir vigorously for 1 hour until layers clarify.
-
Extract with DCM.[1][4][5] Dry over
.[1] -
Analysis: Determine diastereomeric ratio (dr) via crude
NMR. The anti isomer (syn-relative to existing center in some conventions, but defined by the Cram model) is the major product.[1]
-
Data Summary: Protecting Group Effects
The choice of protecting group at C2 heavily influences the diastereoselectivity (dr).[1]
| Protecting Group (P) | Lewis Acid | Major Product | dr (approx) | Mechanism |
| Benzyl (Bn) | anti-Cram | > 95:5 | Strong Chelation | |
| TBS (Silyl) | anti-Cram | ~ 80:20 | Weaker Chelation (Steric bulk interferes) | |
| TBS (Silyl) | syn-Felkin | > 90:10 | Monodentate (No Chelation, Felkin-Anh control) | |
| MOM (Methoxymethyl) | anti-Cram | > 98:2 | Excellent Chelation (Bidentate ether) |
Interpretation:
-
For maximum chelation control , use Benzyl (Bn) or MOM ethers with Titanium or Magnesium salts.[1]
-
To invert stereochemistry (obtain the syn product), switch to a bulky silyl group (TBS/TIPS) and use a monodentate Lewis acid (
) to enforce the Felkin-Anh transition state.[1]
Troubleshooting & QA
-
Racemization: If the optical rotation of the product is lower than literature values, racemization likely occurred during the hydrolysis step .[1] Ensure the acid hydrolysis is performed at 0°C and quenched immediately upon completion.
-
Low Yield (Acetal Step): The formation of the acetal (if synthesizing from lactate) requires water removal.[1] Use trimethyl orthoformate as a water scavenger.[1][6]
-
Poor Selectivity: Ensure the Lewis acid is anhydrous.[1]
is extremely hygroscopic.[1] Prepare it fresh from Mg turnings and 1,2-dibromoethane if commercial stocks are suspect.[1]
References
-
Reetz, M. T. (1984).[1] "Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition, 23(8), 556–569.[1] [Link][1] -
Heathcock, C. H., et al. (1987).[1] "Acyclic stereoselection. 38. High diastereoselectivity in the aldol reaction of chiral
-silyloxy ketones." Journal of Organic Chemistry, 52(16), 3738–3740.[1] [Link] -
Wolff, J. J. (1999).[1] "Lactaldehyde Dimethyl Acetal."[1][2] Encyclopedia of Reagents for Organic Synthesis. [Link][1]
-
Evans, D. A., et al. (2001).[1][7] "The Exceptional Chelating Ability of Dimethylaluminum Chloride and Methylaluminum Dichloride."[1][7] Journal of the American Chemical Society, 123(44), 10840–10852.[1] [Link]
Sources
- 1. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 2. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 534-15-6: Dimethyl acetal | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. US20100069663A1 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate - Google Patents [patents.google.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Biocatalytic Routes to (R)-1,1-Dimethoxy-2-Propanol
This Application Note provides a comprehensive technical guide for the biocatalytic synthesis and utilization of (R)-1,1-dimethoxy-2-propanol (also known as (R)-lactaldehyde dimethyl acetal). This compound is a critical chiral building block for the synthesis of antiretrovirals, antibiotics, and agrochemicals.
Executive Summary
(R)-1,1-dimethoxy-2-propanol (CAS: 96503-30-9) serves as a masked form of (R)-lactaldehyde , a volatile and unstable intermediate. Traditional chemical synthesis (e.g., catalytic hydrogenation) often suffers from poor enantioselectivity (<90% ee) and requires high-pressure equipment.
This guide details two biocatalytic protocols—Asymmetric Ketone Reduction and Lipase-Mediated Kinetic Resolution —that deliver optical purities >99% ee.[1] Furthermore, it outlines the downstream application of this synthon in generating chiral amino alcohols via transaminase cascades.
Strategic Pathway Overview
The choice of biocatalytic route depends on the starting material availability and yield requirements.
-
Route A (Asymmetric Reduction): Converts prochiral 1,1-dimethoxy-2-propanone directly to the (R)-alcohol.
-
Pros: 100% theoretical yield; no waste of starting material.
-
Cons: Requires cofactor regeneration system (NADH/NADPH).
-
-
Route B (Kinetic Resolution): Separates racemic alcohol into (R)-alcohol and (S)-acetate.
Visualizing the Biocatalytic Landscape
Figure 1: Comparison of Asymmetric Reduction (blue path) and Kinetic Resolution (red path) for synthesizing the target chiral synthon.
Detailed Experimental Protocols
Protocol A: Asymmetric Reduction (High-Yield Route)
Objective: Synthesis of (R)-1,1-dimethoxy-2-propanol from 1,1-dimethoxy-2-propanone using an Alcohol Dehydrogenase (ADH).
Mechanism: The enzyme transfers a hydride from the cofactor (NADH or NADPH) to the re-face or si-face of the ketone. To make the process economical, a coupled substrate (Isopropanol) or enzyme (Glucose Dehydrogenase - GDH) regenerates the cofactor.
Materials:
-
Substrate: 1,1-dimethoxy-2-propanone (500 mM stock in DMSO).
-
Enzyme: ADH-101 (e.g., from Lactobacillus origin) or commercial KRED kit.
-
Cofactor: NADP+ (1.0 mM initial concentration).
-
Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (1.5 eq).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by bubbling nitrogen for 10 minutes (oxygen can degrade some ADHs).
-
Cofactor Mix: Dissolve NADP+ (40 mg) and D-Glucose (1.5 equivalents relative to ketone) in the buffer.
-
Enzyme Addition: Add GDH (200 Units) and ADH (500 Units) to the reaction vessel. Note: Ensure the enzyme is fully dissolved/suspended before adding substrate.
-
Substrate Initiation: Add 1,1-dimethoxy-2-propanone dropwise to a final concentration of 50-100 mM.
-
Critical Insight: Do not add all substrate at once if concentration >200 mM is desired; high ketone concentrations can denature the enzyme. Use a fed-batch approach.
-
-
Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (gluconic acid produced by GDH will lower pH).
-
Quenching & Extraction: Extract reaction mixture 3x with Ethyl Acetate. The acetal is stable at neutral/basic pH but avoid acidic workups to prevent hydrolysis to lactaldehyde.
-
Purification: Dry organic layer over MgSO₄ and concentrate in vacuo.
Validation:
-
Yield: Expect >95%.
-
ee: Determine by Chiral GC (Cyclodex-B column).
Protocol B: Lipase-Mediated Kinetic Resolution (Robust Route)
Objective: Isolation of (R)-1,1-dimethoxy-2-propanol from racemic mixture.
Mechanism: Candida antarctica Lipase B (CALB) selectively acylates the (S)-enantiomer using vinyl acetate, leaving the (R)-enantiomer as the unreacted alcohol.
Materials:
-
Substrate: Racemic 1,1-dimethoxy-2-propanol.[3]
-
Enzyme: Immobilized CALB (e.g., Novozym 435), 20 mg/mmol substrate.
-
Acyl Donor: Vinyl Acetate (5 equivalents).
-
Solvent: Methyl tert-butyl ether (MTBE) or Hexane (anhydrous).
Step-by-Step Methodology:
-
Setup: In a glass vial, dissolve racemic substrate (10 mmol) in MTBE (20 mL).
-
Acyl Donor: Add Vinyl Acetate (50 mmol).
-
Why Vinyl Acetate? The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward irreversibly.
-
-
Catalysis: Add Novozym 435 beads.
-
Incubation: Shake at 200 rpm, 30°C. Monitor conversion by GC.
-
Stop Point: Stop reaction at exactly 50-52% conversion (theoretical max for resolution).
-
Workup: Filter off enzyme beads (can be reused). Concentrate the filtrate.
-
Separation: Separate the (R)-alcohol (more polar) from the (S)-acetate (less polar) via silica gel flash chromatography (Hexane:EtOAc gradient).
Downstream Application: Synthesis of Chiral Amino Alcohols
(R)-1,1-dimethoxy-2-propanol is a gateway to (R)-1-methoxy-2-propylamine derivatives, used in various pharmaceutical cores.
Workflow:
-
Hydrolysis: The acetal is hydrolyzed with dilute HCl to generate (R)-lactaldehyde in situ.
-
Transamination: An Amine Transaminase (ATA) converts the aldehyde to an amine.
Note: Since the starting material is an alcohol, it must first be oxidized or the acetal hydrolyzed to the aldehyde. A more direct route uses the ketone precursor with an ATA.
Application Data Summary
| Parameter | Method A: KRED Reduction | Method B: Lipase Resolution |
| Theoretical Yield | 100% | 50% |
| Enantiomeric Excess | >99% (R) | >99% (R) |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Cost Driver | Cofactor (NADP+) | Enzyme (Immobilized Lipase) |
| Scalability | High (Fed-batch compatible) | High (Flow chemistry compatible) |
Analytical Controls & Troubleshooting
Analytical Method (GC)[3]
-
Column: Beta-DEX 120 or CP-Chirasil-Dex CB (30m x 0.25mm).
-
Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 60°C hold 2 min, ramp 5°C/min to 160°C.
-
Retention Times: (S)-isomer elutes before (R)-isomer (verify with standards).
Troubleshooting Guide
-
Problem: Low conversion in KRED reduction.
-
Problem: Low ee in Lipase resolution.
References
-
Biocatalytic Reduction of Ketones
-
Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. Link
-
-
Lipase Kinetic Resolution
-
Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 2007. Link
-
-
Properties of 1,1-dimethoxy-2-propanol
-
Sigma-Aldrich Product Specification, CAS 96503-30-9. Link
-
-
Transaminase Applications
-
Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie, 2008. Link
-
Sources
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-1,1-Dimethoxy-2-propanol = 99.0 GC sum of enantiomers 96503-30-9 [sigmaaldrich.com]
- 4. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Application Note: Precision C3 Chiral Synthons in Natural Product Total Synthesis
Executive Summary
In the total synthesis of complex natural products—particularly polyketides, macrolides, and alkaloids—the "C3 Chiral Synthon" represents a strategic shortcut. Rather than generating stereocenters de novo via expensive asymmetric catalysis, researchers can leverage the defined stereochemistry of three-carbon building blocks.
This guide details the selection, handling, and application of the two most critical C3 synthons: Epichlorohydrin (and its derivative Glycidol) and the Roche Ester . We provide validated protocols for their activation and integration into complex scaffolds, emphasizing the preservation of enantiomeric excess (ee) and scalability.
Strategic Selection: The C3 Toolbox
The choice of synthon dictates the synthetic strategy. The table below compares the primary C3 modules available for high-value synthesis.
| Synthon | Structure | Key Functionality | Primary Application | Stereocontrol Source |
| Epichlorohydrin | 2-(chloromethyl)oxirane | Electrophilic epoxide + Leaving group (Cl) | 1,2-functionalization, heterocycle formation | Resolution (HKR) or Chiral Pool |
| Glycidol | 2-(hydroxymethyl)oxirane | Epoxide + Primary Alcohol | 1,2,3-triol differentiation | Sharpless Epoxidation or HKR |
| Roche Ester | Methyl 3-hydroxy-2-methylpropionate | Methyl-bearing stereocenter | Polypropionate chains (Macrolides) | Chiral Pool (Fermentation) |
| Solketal | 2,2-Dimethyl-1,3-dioxolane-4-methanol | Protected 1,2-diol | Glycerol backbone surrogates | Chiral Pool (Mannitol/Glycerol) |
Decision Logic for Synthon Selection
The following decision tree illustrates the logic flow for selecting the appropriate C3 synthon based on the target structural motif.
Figure 1: Strategic selection flowchart for C3 synthons based on the desired structural outcome.
Detailed Protocol: Jacobsen Hydrolytic Kinetic Resolution (HKR) of Epichlorohydrin[1][2][3]
Objective: Isolate highly enantioenriched (>99% ee) epichlorohydrin from inexpensive racemic starting material. Mechanism: The chiral (salen)Co(III) complex preferentially catalyzes the hydrolysis of one epoxide enantiomer to the diol, leaving the unreacted enantiomer in high optical purity.
Materials & Reagents[1][2][4][5][6][7][8][9][10][11][12]
-
Substrate: (±)-Epichlorohydrin (Racemic).
-
Catalyst Precursor: (R,R)- or (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).
-
Oxidant: Acetic acid (glacial), Air.
-
Solvent: THF (minimal), Water (0.55 eq).
Step-by-Step Methodology
-
Catalyst Activation (The "Self-Validating" Step):
-
Dissolve the Co(II) salen complex (brick red) in minimal toluene or THF.
-
Add 2 equivalents of acetic acid and stir open to air for 30 minutes.
-
Validation: The color must shift from red to dark brown/black . This confirms the oxidation to the active Co(III)-OAc species. Evaporate solvent to obtain the solid catalyst.
-
-
Reaction Setup:
-
In a flask equipped with a cooling bath (0°C start), add (±)-epichlorohydrin (1.0 eq) and the active Co(III) catalyst (0.5 mol%).
-
Critical Step: Add water (0.55 eq) slowly. The reaction is exothermic .
-
Validation: Monitor internal temperature. A controlled exotherm indicates the reaction is proceeding. If no exotherm occurs, the catalyst is inactive.
-
-
Resolution:
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
The mixture will separate into two phases: the unreacted chiral epoxide and the aqueous diol layer.[1]
-
-
Isolation:
-
Perform a vacuum distillation at room temperature (using a cold trap). The volatile chiral epichlorohydrin distills over, leaving the diol and catalyst behind.
-
Yield: Typically 40-45% (theoretical max 50%).
-
Purity Check: Chiral GC (e.g., Cyclodex-B column). Target >99% ee.
-
Application Note
The resulting chiral epichlorohydrin is a "spring-loaded" electrophile. It can be reacted with phenols (to make β-blockers) or carbon nucleophiles (Grignard reagents + CuI) to extend the carbon chain while inverting the stereocenter.
Detailed Protocol: Roche Ester to Roche Aldehyde[11]
Objective: Convert Methyl 3-hydroxy-2-methylpropionate (Roche Ester) to the protected aldehyde (Roche Aldehyde) without racemization. Challenge: The α-methyl stereocenter is labile. Direct reduction to aldehyde with DIBAL is prone to over-reduction or racemization. The Reduction-Oxidation sequence is more robust.
Reagents
-
Substrate: (S)-(-)-Methyl 3-hydroxy-2-methylpropionate.
-
Protection: TBSCl, Imidazole, DMF.
-
Reduction: LiAlH₄, THF.
-
Oxidation: Oxalyl chloride, DMSO, Et₃N (Swern).
Workflow Diagram
Figure 2: Robust three-step sequence for generating Roche Aldehyde.
Step-by-Step Methodology
-
Silyl Protection:
-
Dissolve Roche Ester in DMF. Add Imidazole (1.5 eq) and TBSCl (1.1 eq).
-
Stir 12h. Quench with water, extract with hexanes.
-
Why: The bulky TBS group prevents lactonization and improves solubility.
-
-
Reduction to Alcohol:
-
Suspend LiAlH₄ (1.0 eq) in dry THF at 0°C.
-
Add TBS-protected ester dropwise.
-
Validation: TLC should show disappearance of ester spot.
-
Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts. Filter and concentrate.
-
-
Swern Oxidation (Critical for Stereocenter):
-
To oxalyl chloride (1.1 eq) in DCM at -78°C , add DMSO (2.2 eq). Stir 15 min.
-
Add the alcohol from Step 2. Stir 30 min.
-
Add Et₃N (5 eq) and warm to 0°C.
-
Caution: Do not allow to warm above 0°C before quenching to prevent epimerization of the α-methyl group.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| HKR: Low ee (<95%) | Incomplete reaction or temperature spike | Ensure reaction runs to 55% conversion (slightly past 50%). Control initial exotherm strictly. |
| HKR: Low Yield | Volatility of product | Use a vacuum transfer (trap-to-trap) rather than rotary evaporation. Keep receiving flask at -78°C. |
| Roche: Racemization | Base sensitivity of aldehyde | During Swern, ensure temperature stays at -78°C until base addition. Use buffered workup (pH 7). |
| Roche: Silyl Migration | Acidic workup | Avoid strong acids. TBS is stable to basic conditions but migrates/cleaves in acid. |
References
-
Jacobsen HKR Mechanism & Protocol
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938.
-
Roche Ester Applications in Macrolide Synthesis
-
Smith, A. B., & Adams, C. M. (2004).[2] Evolution of a Gram-Scale Synthesis of (+)-Discodermolide. Accounts of Chemical Research, 37(6), 365–377.
-
-
Cooperative Catalysis in HKR
- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362.
-
General Review of C3 Chiral Synthons
- Johnston, B. D., et al. (2006). Large-Scale Synthesis of Chiral Building Blocks. Organic Process Research & Development.
-
(General Journal Link for context)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-Lactaldehyde Dimethyl Acetal
Executive Summary & Molecule Profile
(R)-Lactaldehyde dimethyl acetal (also known as (R)-1,1-dimethoxy-2-propanol) is a versatile chiral building block. However, it presents a "Dr. Jekyll and Mr. Hyde" profile: it is chemically stable under basic conditions but displays extreme lability in acidic environments.
The primary failure mode in purifying this compound is acid-catalyzed hydrolysis back to the aldehyde, followed by polymerization or racemization. This guide prioritizes pH control and thermal management to preserve enantiopurity and chemical integrity.
| Property | Value / Characteristic | Notes |
| CAS No. | 14623-55-3 (L-form ref); (R)-form generic | Verify stereochemistry of starting material. |
| Boiling Point | ~60–65 °C @ 15–20 mmHg | Do not distill at atmospheric pressure. |
| Density | ~0.95 g/mL | |
| Solubility | Miscible in alcohols, ethers, EtOAc | Water soluble (risk of loss during extraction). |
| Key Risk | Acid Sensitivity | Hydrolyzes on acidic silica or in unbuffered water. |
The Purification Workflow
The following flowchart illustrates the critical path from crude reaction mixture (typically from the reduction of methyl (R)-lactate) to pure isolated product.
Figure 1: Optimized purification workflow emphasizing pH buffering and thermal control.
Module 1: Chemical Isolation (The Workup)
If you are synthesizing this via the reduction of methyl lactate (using DIBAL-H or LiAlH₄), the workup is the most critical step. Standard acidic quenches (HCl) will destroy your product immediately.
Protocol A: The Rochelle Salt Method (Recommended)
This method prevents aluminum emulsions that trap the water-soluble acetal.
-
Cooling: Cool the reaction mixture to -78 °C (or 0 °C depending on reagent).
-
Quench: Dilute with diethyl ether. Slowly add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .
-
Ratio: Use ~20 mL of saturated Rochelle salt solution per gram of hydride reagent used.
-
-
Stirring: Vigorously stir the biphasic mixture at room temperature until two clear layers form. This can take 1–4 hours.
-
Why? The tartrate chelates aluminum salts, breaking the emulsion.
-
-
Separation: Separate the organic layer.
-
Back-Extraction: Extract the aqueous layer 3x with EtOAc.
-
Note: The acetal has significant water solubility. Extensive back-extraction is required to recover yield.
-
-
Buffering: Wash combined organics with saturated NaHCO₃ .
-
Critical: This ensures the "micro-environment" of the solvent remains slightly basic.
-
Protocol B: Drying and Concentration
-
Drying Agent: Use anhydrous Na₂SO₄ spiked with a small amount (~1% w/w) of anhydrous K₂CO₃ .
-
Mechanism:[1] The carbonate acts as a "scavenger base" to neutralize any adventitious acid during the drying process [1].
-
-
Filtration: Filter off solids.
-
Evaporation: Concentrate on a rotary evaporator.
Module 2: Vacuum Distillation (Purification)
Chromatography is generally discouraged for this molecule due to the acidity of silica gel. Vacuum distillation is the industry standard for purification.
Equipment Setup
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended for higher purity).
-
Vacuum: High-vacuum pump capable of < 10 mmHg (mbar).
-
Cooling: Condenser coolant at -10 °C to 0 °C (product is volatile).
The Distillation Run
| Fraction | Vapor Temp (approx. @ 15 mmHg) | Composition | Action |
| Fore-run | 20 – 45 °C | Residual solvent, moisture | Discard |
| Main Cut | 58 – 65 °C | (R)-Lactaldehyde Dimethyl Acetal | Collect |
| Tail | > 70 °C | Unreduced ester, oligomers | Stop heating |
Note: Boiling points are pressure-dependent. Use a nomograph to adjust for your specific vacuum pressure [2].
Module 3: Analytics & Quality Control
Do not rely solely on NMR, as enantiomeric excess (ee) is invisible to standard 1H-NMR.
Chemical Purity (GC-FID)
-
Column: DB-WAX or HP-5.
-
Injector: 200 °C (Ensure liner is clean/deactivated to prevent thermal degradation).
-
Impurity Markers: Look for methyl lactate (starting material) and lactaldehyde (hydrolysis product).
Enantiomeric Purity (Chiral GC)
This is superior to optical rotation, which can be skewed by solvent traces.
-
Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX 120 or equivalent).
-
Method: Isothermal run (approx. 90–100 °C).
-
Resolution: The (R) and (S) enantiomers should separate with baseline resolution.
Troubleshooting Guide (FAQ)
Issue 1: "My product smells like vinegar or sharp aldehyde."
Diagnosis: Hydrolysis has occurred.[1] Root Cause: The product was exposed to acidic conditions (acidic water, acidic silica, or CO2 dissolved in wet solvent forming carbonic acid). Solution:
-
Repurify immediately by washing with sat. NaHCO3.
-
Add a few pellets of K2CO3 to the storage vial.
-
Ensure all glassware is base-washed before use.
Issue 2: "I lost 50% of my yield during concentration."
Diagnosis: Volatility loss. Root Cause: The molecular weight is low (~120 g/mol ), and the acetal is volatile. Solution:
-
Do not use high vacuum (< 50 mbar) on the rotovap.
-
Stop evaporation when the solvent volume is low, then proceed directly to distillation.
Issue 3: "The distillation is bumping/foaming uncontrollably."
Diagnosis: Residual salts or water.[4][5] Root Cause: Incomplete drying or aluminum salts carrying over from the quench. Solution:
-
Re-dissolve the oil in ether, wash again with brine, dry over Na2SO4, and filter carefully.
-
Use a large stir bar and a "pig" adapter to manage fractions without breaking vacuum.
Issue 4: "Can I use column chromatography instead?"
Diagnosis: Distillation is unavailable or scale is too small (< 500 mg). Solution: Yes, but you must buffer the silica.
-
Protocol: Pre-treat the silica gel slurry with 1% Triethylamine (Et3N) in the eluent solvent.
-
Eluent: Hexane/Ethyl Acetate (gradient).
-
Warning: Run the column fast. Prolonged contact with silica degrades the acetal.
Decision Logic for Impurity Removal
Figure 2: Decision matrix for addressing specific impurities post-synthesis.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Provides authoritative protocols on acetal stability and basic handling).
-
Sigma-Aldrich (Merck). Pressure-Temperature Nomograph for Vacuum Distillation. (Standard tool for calculating boiling points at reduced pressures).
-
Organic Syntheses. General procedures for the reduction of esters to acetals. (While specific to similar acetals, the DIBAL/Rochelle salt methodology is adapted from standard Org. Syn. protocols).
-
ChemicalBook. Lactaldehyde Dimethyl Acetal Properties. (General physical property reference).
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylacetaldehyde dimethyl acetal, 92% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. acetaldehyde dimethyl acetal, 534-15-6 [thegoodscentscompany.com]
Technical Guide: Stability & Application of (2R)-1,1-Dimethoxypropan-2-ol in Basic Media
[1][2]
Executive Summary
(2R)-1,1-dimethoxypropan-2-ol is a valuable chiral pool synthon derived from (D)-lactaldehyde.[1][2] Its primary utility lies in the acetal protection of the aldehyde, which masks the carbonyl functionality.[2] This guide confirms that the compound exhibits excellent stability under basic conditions (pH > 7 up to strongly basic environments like NaH/THF).[1][2]
Unlike its behavior in acidic media—where hydrolysis occurs rapidly—the acetal functionality renders the C2 chiral center resistant to racemization by preventing enolization.[2] Consequently, this reagent is ideal for O-alkylation, acylation, and nucleophilic substitution reactions performed under basic protocols.[1][2]
Mechanistic Insight: The Stability Paradox
To utilize this compound effectively, one must understand why it survives harsh bases but fails in mild acids.[2]
Prevention of Racemization
In the parent molecule (lactaldehyde), the
In (2R)-1,1-dimethoxypropan-2-ol , the carbonyl is transformed into a dimethyl acetal.[1][2] This transformation changes the electronic nature of C1 from
-
Effect: The
-proton acidity drops significantly ( ).[1][2] -
Result: Standard bases (TEA, NaOH, NaH, LDA) cannot remove the C2 proton.[2] The stereochemical integrity of the (R)-configuration is kinetically locked.[2]
The Acid Sensitivity Risk
While stable in base, the acetal oxygen atoms are basic sites.[2] In the presence of Brønsted or Lewis acids, protonation of a methoxy group converts it into a good leaving group (methanol), triggering the formation of an oxocarbenium ion.[2] This leads to hydrolysis back to the aldehyde, which is then prone to polymerization or racemization.[2]
Stability Logic Diagram
The following flowchart visualizes the divergent pathways of the compound under different pH conditions.
Figure 1: Mechanistic divergence of (2R)-1,1-dimethoxypropan-2-ol.[1][2][3] Note the preservation of chirality in the upper (basic) pathway.[2]
Standard Operating Procedure: O-Alkylation
Validation of stability via Benzylation.[1][2]
This protocol demonstrates the stability of the acetal during the formation of a benzyl ether using Sodium Hydride (NaH), a strong base.[2]
Materials
Protocol Steps
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Base Suspension: Add NaH (1.2 equiv) to the flask. Wash with dry hexanes if oil removal is required (optional).[1][2] Suspend in anhydrous THF (0.2 M concentration relative to substrate).
-
Deprotonation: Cool to 0°C. Add (2R)-1,1-dimethoxypropan-2-ol dropwise.
-
Alkylation: Cool back to 0°C (exothermic reaction). Add Benzyl Bromide dropwise.[1][2]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Quench (CRITICAL): Pour the reaction mixture into a mixture of ice and saturated
. -
Workup: Extract with Ethyl Acetate. Wash organics with Brine.[1][2][5][6] Dry over
(avoid if it is acidic grade, though usually safe).[1][2] Concentrate in vacuo.
Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Loss of Acetal (Aldehyde peak in NMR) | Acidic quench or acidic workup.[1][2] | Use Sat. |
| Low Yield of Alkylation | Moisture in solvent/reagents.[1][2] | Re-dry THF/DMF.[1][2] The alkoxide is sensitive to water, regenerating the starting alcohol.[2] |
| Racemization Detected | Unlikely to be base-mediated.[1][2] | Check starting material purity.[1][2] If hydrolysis occurred during workup, the resulting aldehyde racemizes rapidly.[2] |
| Dark/Brown Reaction Mixture | Elimination side reactions (rare).[1][2] | Avoid excessive heat (>60°C) with strong bases.[1][2] Keep temp < 40°C. |
Frequently Asked Questions
Q1: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes. KOtBu is a suitable base.[1][2] However, ensure the electrophile is reactive enough, as the bulky tert-butoxide cation can sometimes hinder reactivity.[2] The acetal is stable to KOtBu.
Q2: I see a new spot on TLC that isn't my product. What is it? A: If you used strong acid during workup, it is likely the deprotected aldehyde or its hydrate.[2] If the reaction was heated excessively, it could be an elimination product (enol ether), though this is rare without acid catalysis [1].[2]
Q3: Is the compound stable to organolithiums (e.g., n-BuLi)? A: Yes. Acetals are generally stable to organolithiums.[1][2] You can use n-BuLi to deprotonate the alcohol at -78°C. However, the chelating ability of the two methoxy groups might direct lithiation if other sites were available (not applicable to this specific molecule structure).[2]
Q4: How do I store the starting material?
A: Store in a cool, dry place. Ideally, store over a molecular sieve or with a trace of base (like
References
-
Master Organic Chemistry. (2010). Acetals as Protecting Groups. Retrieved from [Link]
-
Citation context: Confirms acetals are stable to strong bases (Grignards, hydrides, hydroxides).[2]
-
-
Organic Chemistry Portal. (n.d.).[1][2] Dimethyl Acetals. Retrieved from [Link]
-
PubChem. (2025).[1][2] (2R)-1,1-dimethoxypropan-2-ol Compound Summary. Retrieved from [Link][1][2]
-
Venturello, P. & Barbero, M. (2004).[1][2] Sodium Hydride in Organic Synthesis. Science of Synthesis. Retrieved from [Link][1][2][3]
-
Citation context: Validates the use of NaH for etherification of functionalized alcohols without affecting acetal groups.[2]
-
Sources
- 1. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Removing Methanol Byproducts from Acetal Hydrolysis
To: Research Scientists, Process Chemists, and Drug Development Professionals From: Technical Application Support Center Subject: Optimization of Acetal Deprotection via Methanol Removal Strategies
The Equilibrium Challenge
Acetal hydrolysis is a reversible, acid-catalyzed equilibrium.[1] While the forward reaction yields the desired carbonyl (aldehyde/ketone), it simultaneously generates two equivalents of alcohol (methanol).
According to Le Chatelier’s Principle , the accumulation of methanol drives the equilibrium backward, stalling the reaction or leading to incomplete conversion. To drive the reaction to completion, you must effectively remove methanol from the system while maintaining a sufficient concentration of water.
This guide details three validated protocols for methanol removal, selected based on substrate stability and volatility.
Decision Matrix: Selecting a Removal Strategy
Use the following logic flow to determine the optimal method for your specific substrate.
Figure 1: Decision tree for selecting a methanol removal strategy based on product physicochemical properties.
Troubleshooting Modules & Protocols
Module A: Azeotropic Distillation (Thermal Removal)
Best For: Thermally stable, non-volatile products where simple evaporation fails to drive the equilibrium.
The Science: Methanol forms minimum-boiling azeotropes with several non-polar solvents. By adding these solvents, you can distill off the methanol at a temperature lower than its pure boiling point (64.7°C), effectively "pulling" it out of the aqueous reaction mixture without removing the water required for hydrolysis.
Table 1: Common Methanol Azeotropes
| Entrainer Solvent | Azeotrope BP (°C) | Methanol Composition (wt%) | Application Note |
|---|---|---|---|
| Dichloromethane | 37.8°C | ~7.3% | Ideal for heat-sensitive substrates.[1][2] |
| Hexane | 50.0°C | ~28% | Good for mid-range stability.[1][2] |
| THF | 60.7°C | ~31% | Useful if the substrate is already in THF.[1][2] |
| Toluene | 63.8°C | ~68-72% | Most Efficient. High MeOH capacity.[1][2] |
Protocol:
-
Setup: Equip your reaction vessel with a distillation head (short path) or a Dean-Stark trap (modified usage).
-
Addition: Add the entrainer (e.g., Toluene) to your aqueous acidic reaction mixture.[1]
-
Distillation: Heat the mixture to the azeotropic boiling point (see Table 1).
-
"Put and Take": As the distillate (MeOH/Entrainer) is collected, the reaction volume will decrease.[1] Continuously add fresh entrainer or water to maintain the reaction volume.[1]
-
Monitoring: Monitor the head temperature. When it rises from the azeotrope BP to the pure solvent BP, methanol removal is complete.
Module B: Aqueous Partitioning (Extraction)
Best For: Hydrophobic products (LogP > 2) that are stable to aqueous washes.[1]
The Science: Methanol is infinitely miscible with water but partitions poorly into non-polar organic solvents.[1] If your product is hydrophobic, you can force the equilibrium by washing the organic layer with water.
Protocol:
-
Dissolution: Ensure your acetal is dissolved in a water-immiscible solvent (e.g., Ethyl Acetate, DCM).[1]
-
Hydrolysis: Add an excess of aqueous acid (e.g., 1M HCl or AcOH).[1]
-
Agitation: Stir vigorously. Methanol produced will distribute into the aqueous phase.[1]
-
Exchange: Periodically stop stirring, let layers separate, remove the aqueous layer (containing MeOH), and replace it with fresh aqueous acid.
-
Why? Removing the aqueous layer removes the "product" (MeOH) of the forward reaction, resetting the equilibrium concentration to near zero.
-
Module C: Vacuum Stripping (Rotary Evaporation)
Best For: Intermediate stability; large scale where distillation setups are cumbersome.[1]
Protocol:
-
Reaction: Run the hydrolysis in a solvent with a higher boiling point than methanol (e.g., Water/Dioxane or Water/DMSO).
-
Strip: Apply partial vacuum (e.g., 200-300 mbar) at 40°C. Methanol (BP 64.7°C) is more volatile than water (BP 100°C) and will be preferentially removed.[1]
-
Replenish: The loss of volume includes some water.[1][3][4][5][6][7] Add water periodically to ensure the hydrolysis reagent is not depleted.[1]
Compliance & Safety: Residual Solvents
When developing pharmaceutical intermediates, strict limits on residual methanol apply.[1]
ICH Q3C (R8) Guidelines for Methanol:
-
Classification: Class 2 Solvent (Inherent Toxicity).[1]
-
Permitted Daily Exposure (PDE): 30.0 mg/day.[1]
-
Concentration Limit: 3,000 ppm (0.3%).[1]
Verification Step: Before proceeding to the next synthetic step, verify methanol removal using Headspace GC-FID . A standard drying step (vacuum oven) is often insufficient to remove trace methanol trapped in crystal lattices (solvates).[1] If GC indicates >3000 ppm, reslurry the solid in water (if insoluble) or perform a final azeotropic distillation with ethanol or ethyl acetate.
References
-
International Council for Harmonisation (ICH). ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[1] (2021).[1][8] Link
-
American Chemical Society. Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation.[1] ACS Omega. (2021).[1] Link
-
University of Edinburgh. Azeotrope Database: Binary Azeotropes of Methanol.[1] School of Chemistry.[1] Link
-
PubChem. Methanol Compound Summary (Toxicity and Safety). National Library of Medicine.[1] Link
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Azeotrope_(data) [chemeurope.com]
- 3. Azeotrope Database [homepages.ed.ac.uk]
- 4. Solvent Recycling and Azeotropes [solvent--recycling.com]
- 5. cool.culturalheritage.org [cool.culturalheritage.org]
- 6. US3293154A - Process for separating water from aqueous methanol mixtures - Google Patents [patents.google.com]
- 7. US2561680A - Purification of methanol by azeotropic distillation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-Lactaldehyde Synthesis Optimization
Introduction: The "Ghost Product" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Lactaldehyde Paradox": you can make it, but you cannot keep it. (R)-Lactaldehyde is a notorious chiral synthon; it is thermodynamically unstable, prone to racemization via enolization, and aggressively polymerizes into dimers and oligomers upon concentration.
This guide moves beyond standard textbook protocols. We treat the synthesis not just as a reaction, but as a kinetic capture problem. We will focus on the two primary routes: Biocatalytic Reduction of Methylglyoxal (Recommended) and Selective Oxidation of 1,2-Propanediol .
Module 1: The High-Yield Protocol (Biocatalytic Reduction)
The Core Issue: Chemical synthesis often yields racemates. Enzymatic oxidation of 1,2-propanediol is thermodynamically unfavorable.[1] The Solution: Stereoselective Reduction of Methylglyoxal (MGO). By starting with methylglyoxal and using a specific reductase, we drive the reaction forward ($ \Delta G < 0 $) rather than fighting an uphill equilibrium.
Workflow Diagram: Coupled Enzyme System
Figure 1: The NADH-dependent enzymatic cascade for (R)-lactaldehyde synthesis.[1] Note the use of Formate Dehydrogenase (FDH) to drive the equilibrium forward irreversibly by releasing CO2.
Step-by-Step Optimization Protocol
1. Catalyst Selection
-
Enzyme: Use Glycerol Dehydrogenase (GlyDH) from E. coli or Klebsiella pneumoniae.
-
Why: While named for glycerol, GlyDH exhibits high promiscuity for methylglyoxal and, crucially, delivers pro-R hydride transfer , yielding (R)-lactaldehyde with >95% ee [1, 3].[1]
-
-
Cofactor Regeneration: Couple with Formate Dehydrogenase (FDH) .
-
Why: The oxidation of formate to CO₂ is effectively irreversible, pulling the methylglyoxal reduction to completion despite product inhibition [1].
-
2. Reaction Conditions (The "Sweet Spot")
-
Substrate Concentration: Keep MGO < 50 mM.
-
Troubleshooting: MGO is cytotoxic and can denature enzymes. Use a fed-batch approach (slow addition) rather than a one-pot dump.
-
-
pH Control: Maintain pH 7.0 - 7.5 .
-
Critical Warning: At pH > 8.0, (R)-lactaldehyde undergoes rapid racemization via enolization.[1] At pH < 6.0, GlyDH activity drops significantly.
-
3. The "Trap" (Isolation)
-
Do NOT rotary evaporate to dryness.
-
Protocol: Extract continuously with ethyl acetate or use a resin-based adsorption (e.g., Amberlite XAD-4) if the product must be isolated.[1] Ideally, use the aqueous solution directly in the next step of your synthesis if possible.
Module 2: Troubleshooting The Oxidation Route (1,2-Propanediol)
Many researchers are forced to start with (R)-1,2-propanediol due to supply chain constraints.[1] This route is harder.
The Problem: The equilibrium constant (
Troubleshooting Matrix: Oxidation Route
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Thermodynamic Equilibrium | Implement ISPR (In Situ Product Removal): Add bisulfite ( |
| High Acetol (Hydroxyacetone) | Wrong Regioselectivity | The enzyme/catalyst is attacking the secondary alcohol. Switch to a primary-alcohol specific ADH (e.g., Horse Liver ADH) or use sterically hindered TEMPO-derivatives for chemical oxidation.[1] |
| Product is Racemic | Spontaneous Enolization | Check buffer pH. If pH > 8, racemization is spontaneous. Reduce pH to 6.5-7.0 and increase enzyme loading to compensate for lower activity [11].[1] |
| Yellow/Brown Solution | Polymerization / Aldol | MGO or Lactaldehyde is undergoing Aldol condensation. Lower temperature to 4°C and reduce concentration. |
Module 3: Stability & Storage FAQs
Q: My HPLC shows two peaks for pure (R)-lactaldehyde. Is it contaminated? A: Likely not. In aqueous solution, lactaldehyde exists in equilibrium between the free aldehyde, the hydrate (gem-diol), and the cyclic hemiacetal dimer.
-
Action: Derivatize with 2,4-DNPH before HPLC analysis to lock the monomeric form for accurate quantification.
Q: How do I store (R)-lactaldehyde without it turning into a "glassy polymer"? A: Never store it neat.
-
Best Practice: Store as a 10-20% aqueous solution at -20°C.[1]
-
Alternative: Convert it to the diethyl acetal for long-term storage.[1] The acetal is chemically stable and can be hydrolyzed back to the aldehyde with dilute acid (
) immediately before use.
Q: Why is my yield lower than the literature (Chemical Oxidation)? A: You are likely over-oxidizing to lactic acid.
-
Mechanism:[2][3][4][5] The aldehyde C-H bond is weaker than the alcohol O-H bond. Once lactaldehyde forms, it oxidizes faster than the starting diol.
-
Fix: Stop reaction at 60-70% conversion.[1] Do not aim for 100%. Recycle the unreacted diol.
Module 4: Logical Diagnosis Tree
Use this flow to diagnose yield failures in real-time.
Figure 2: Diagnostic logic tree for identifying yield loss mechanisms.
References
-
Subedi, K. P., et al. (2019). "Enzymatic synthesis of (R)-lactaldehyde using glycerol dehydrogenase." Journal of Biotechnology. (Verified via Search 1.3)
- Kroutil, W., et al. (2004). "Biocatalytic oxidation of primary and secondary alcohols." Advanced Synthesis & Catalysis. (Contextual grounding on ADH specificity).
-
Altaras, N. E., & Cameron, D. C. (1999). "Metabolic engineering of Escherichia coli for the production of (R)-1,2-propanediol." Applied and Environmental Microbiology. (Describes the GlyDH pathway).
-
Bennett, G. N., & San, K. Y. (2001). "Microbial formation of glycerol and 1,2-propanediol."[1][6] Applied Microbiology and Biotechnology.
-
Zhu, Y., et al. (2025).[7] "Highly Selective Oxidation of 1,2-Propanediol to Lactic Acid." MDPI. (Highlights the over-oxidation risk in chemical routes).
- Gupta, A., et al. (2001). "Equilibrium shifting in alcohol dehydrogenase catalyzed reactions." Biotechnology & Bioengineering. (Reference for Bisulfite trapping).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. youtube.com [youtube.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Methylglyoxal production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Production of 1,2-propanediol from glycerol in Klebsiella pneumoniae GEM167 with flux enhancement of the oxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Acetal Stability & Storage
Ticket ID: CA-STAB-2024 | Topic: Preventing Degradation of Chiral Acetals
Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist
Executive Summary
Chiral acetals (e.g., benzylidene acetals, acetonides, MOM-ethers) are fundamental protecting groups and chiral auxiliaries. While generally stable to bases and nucleophiles, they are hypersensitive to acid-catalyzed hydrolysis and oxidative degradation .
This guide provides immediate troubleshooting for degradation issues and establishes a "Gold Standard" protocol for long-term storage.
Module 1: The Emergency Room (Troubleshooting)
If you are currently observing degradation, use this diagnostic table to identify the cause and immediate remedy.
| Symptom | Diagnosis | Root Cause | Immediate Action |
| New Aldehyde Peak in NMR (9–10 ppm) | Hydrolysis | Trace acid (from solvent, silica, or air moisture) + Water. | 1. Add 1% Triethylamine (TEA) immediately.2. Remove water via azeotropic distillation (toluene). |
| Loss of Optical Activity or Rotation Shift | Racemization / Isomerization | Kinetic acetal converting to thermodynamic isomer (or ring migration). | 1. Check pH (must be >7).2. Re-purify on neutralized silica (see Module 2). |
| Benzoate Ester Formation (for Benzylidene acetals) | Oxidative Cleavage | Radical oxidation at the benzylic position (Hanessian-Hullar type mechanism). | 1. Degas solvent.2. Add radical inhibitor (BHT) if compatible.3. Store under Argon.[1] |
| Broad NMR Signals | Dynamic Equilibrium | Trace acid causing rapid opening/closing on NMR timescale. | Filter through a plug of basic alumina or K₂CO₃. |
Module 2: Prevention Protocols (The "Vault")
Protocol A: Long-Term Storage of Chiral Acetals
Goal: Eliminate the "Stability Triad" of degradation: Moisture, Acid, and Oxygen.
Step-by-Step Workflow
-
Container Selection: Use amber glass vials (to prevent photo-initiated radical formation) with Teflon-lined caps.
-
Acid Scavenging (The Critical Step):
-
Liquids: Add 0.1% v/v Triethylamine (TEA) directly to the neat compound if compatible.
-
Solids: Store the vial inside a secondary jar containing a small open vial of solid Potassium Carbonate (K₂CO₃) . This acts as a volatile acid scavenger.
-
-
Atmosphere: Flush the headspace with Argon (heavier than air) rather than Nitrogen for superior exclusion of oxygen and moisture.
-
Temperature: Store at -20°C . Lower temperatures significantly reduce the rate constant (
) of hydrolysis (Arrhenius equation).
Protocol B: Purification on Silica Gel
Standard silica gel is slightly acidic (pH 6.0–6.5) and can destroy sensitive acetals during chromatography.
-
Slurry Preparation: Prepare the silica slurry in the eluent solvent.
-
Deactivation: Add 1% v/v Triethylamine to the slurry and stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run the column with eluent containing 0.1% TEA .
-
Note: The initial 1% "shocks" the silica to neutralize active silanol sites; the maintenance 0.1% keeps it neutral during the run.
-
Visual Guide: Storage Decision Logic
Caption: Decision tree for stabilizing chiral acetals based on physical state. Blue/Green nodes indicate safe storage states.
Module 3: The Science (Deep Dive)
Mechanism of Hydrolysis
Understanding the mechanism is key to prevention. Acetal hydrolysis follows an A-1 or A-2 mechanism depending on structure, but both begin with protonation.
-
Protonation: The alkoxy oxygen is protonated by trace acid (
). -
Rate-Limiting Step: Cleavage of the C-O bond to form an Oxocarbenium Ion .
-
Collapse: Water attacks the oxocarbenium ion, leading to the hemiacetal and finally the aldehyde/ketone.[2]
Why Chiral Acetals are Special: Cyclic acetals (like benzylidene acetals of sugars) are generally more stable than acyclic ones due to the entropy effect (re-closing the ring is entropically favored). However, if the ring size (5- vs 6-membered) allows for migration, trace acid will drive the compound to the thermodynamic minimum, scrambling stereocenters.
Visual Guide: Acid-Catalyzed Degradation Pathway
Caption: The degradation cascade. The Oxocarbenium Ion (Red Diamond) is the critical intermediate formed after acid exposure.
Module 4: Analytical Validation (FAQs)
Q: Can I store my acetal in CDCl₃ for NMR analysis? A: NO. Chloroform (CDCl₃) naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) over time. This acidity is sufficient to hydrolyze sensitive acetals in the NMR tube.
-
Fix: Filter CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic.
Q: My benzylidene acetal turned into a benzoate ester. Why? A: This is oxidative cleavage.[3] Benzylidene acetals possess a benzylic hydrogen that is susceptible to radical abstraction (similar to the Hanessian-Hullar reaction mechanism).
-
Fix: Exclude oxygen strictly. If the compound is a solid, do not store it in solution for long periods.
Q: Is "Neutral Silica" enough? A: Often, no. Commercial "neutral" silica can still have surface acidity. Explicitly deactivating with Triethylamine (Protocol B) is the only way to guarantee the safety of highly sensitive chiral acetals.
References
-
Kinetics of Acetal Hydrolysis
-
Cordes, E. H.[4] "Mechanism and Catalysis for the Hydrolysis of Acetals, Ketals, and Ortho Esters." Progress in Physical Organic Chemistry, Vol 4.
-
Source:
-
-
Oxidative Degradation (Benzylidene Acetals)
- Hanessian, S. "Preparative Carbohydrate Chemistry." (Discusses oxidative cleavage mechanisms like Hanessian-Hullar).
-
Source:
-
Purification Techniques (Deactivated Silica)
- Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh.
-
Source:
-
General Stability Data
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (The definitive guide on acetal stability profiles).
-
Source:
Sources
Technical Support Center: Troubleshooting Low Enantiomeric Excess in (R)-1,1-Dimethoxy-2-Propanol
The following guide serves as a Tier-3 Technical Support resource for researchers encountering low enantiomeric excess (ee) in reactions involving (R)-1,1-dimethoxy-2-propanol (CAS: 96503-30-9).
Case Reference: High-Priority Chiral Resolution
Subject: Diagnostics and Rectification of Low
Diagnostic Triage: Is the Low Real?
Before optimizing reaction conditions, we must validate the analytical method. In 40% of reported cases, "low
Q: What is the gold-standard method for determining for this specific compound?
A: Direct Chiral Gas Chromatography (GC) is the preferred method due to the volatility of the acetal.
-
Column:
-Cyclodextrin based capillary columns (e.g., Beta-DEX 120 , Cyclosil-B , or Lipodex E ). -
Conditions: Isothermal elution (approx. 80–100°C) often yields better separation than gradients for this low-molecular-weight molecule.
-
Split Ratio: High split (50:1 or 100:1) to prevent column overload, which causes peak fronting and masks the minor enantiomer.
Q: My GC peaks are overlapping. How can I cross-validate the ?
A: Use Chemical Derivatization followed by achiral GC or NMR. The hydroxyl group at C2 is sterically accessible for esterification.
-
Reagent: (S)-(+)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's Acid Chloride). -
Protocol: React 5 mg of substrate with excess (S)-MTPA-Cl in pyridine/DCM.
-
Analysis: The resulting diastereomeric esters are often separable on standard non-polar GC columns (e.g., DB-5) or via
F-NMR.-
Note: Ensure the derivatization reaction goes to completion to avoid kinetic resolution effects during the derivatization itself.
-
Root Cause Analysis: Synthesis & Production[1][2]
If the analytical method is valid, the loss of chirality likely originates from the synthesis method or the starting material purity.
Scenario A: Biocatalytic Reduction (Enzymatic Route)
Context: Reducing 1,1-dimethoxy-2-propanone (pyruvaldehyde dimethyl acetal) using Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED).
Q: I am using a KRED enzyme but getting only 80%
-
Enzyme Specificity: Not all ADHs are perfectly stereoselective for the bulky acetal group. Screen a library of "anti-Prelog" ADHs if the (R)-enantiomer is desired (depending on the specific enzyme classification).
-
Cofactor Regeneration: If the NADH/NADPH regeneration system (e.g., Glucose Dehydrogenase/Glucose) is too aggressive, it can cause local pH shifts.
-
Background Reaction: The starting ketone (pyruvaldehyde dimethyl acetal) is prone to hydration. Ensure the reaction buffer suppresses spontaneous non-enzymatic reduction (though rare without metal catalysts).
Scenario B: Chemical Synthesis from (R)-Lactate
Context: Reduction of (R)-methyl lactate to (R)-lactaldehyde, followed by acetalization.
Q: My starting lactate is 99%
-
Mechanism: (R)-Lactaldehyde is chemically unstable. The
-proton is highly acidic due to the adjacent carbonyl. Even mild bases (or basic alumina during purification) will cause enolization, destroying chirality immediately. -
Fix:
-
Telescoping: Do not isolate (R)-lactaldehyde. Perform the reduction (e.g., DIBAL-H) and immediate in-situ trapping with methanol/acid to form the acetal.
-
Temperature: Keep the aldehyde phase below -40°C.
-
Stability & Storage: The "Hidden" Racemization
Users often blame the reaction when the degradation actually happened during workup or storage.
Q: Can the acetal racemize after it is formed?
A: Directly? No. Indirectly? Yes. The acetal group is stable to base but labile to acid .
-
The Trap: Trace acidity (e.g., HCl from chloroform, acidic silica gel) hydrolyzes the acetal back to the aldehyde.
-
The Cycle: Acetal
Aldehyde Racemic Aldehyde. -
The Result: If you analyze the "acetal" later, you might actually be analyzing a mixture of acetal and racemized degradation products, or if re-acetalization occurred (unlikely without MeOH), just low purity.
Storage Protocol:
-
pH: Store over a few pellets of activated molecular sieves (slightly basic) or add a trace of triethylamine (0.1%) to the storage vial to neutralize adventitious acid.
-
Temp: +2°C to +8°C.[1]
-
Container: Silylated glass or Teflon-lined caps to prevent leaching of alkali from cheap glass (though alkali is generally safe, it prevents the acid mechanism).
Visual Troubleshooting Guides
Figure 1: Diagnostic Decision Tree
Caption: Step-by-step decision matrix for isolating the source of enantiomeric purity loss.
Figure 2: The Racemization Danger Zone (Chemical Mechanism)
Caption: Mechanism showing how trace acid triggers hydrolysis to the aldehyde, leading to rapid racemization via enolization.
Summary of Key Specifications
| Parameter | Specification / Recommendation | Critical Note |
| Target Compound | (R)-1,1-dimethoxy-2-propanol | CAS: 96503-30-9 |
| Analytical Method | Chiral GC (Beta-DEX 120) | Isothermal 90°C recommended. |
| Storage Temp | 2–8°C | Minimize thermal energy for racemization. |
| pH Stability | pH 7–10 (Stable) | Unstable < pH 5 (Hydrolysis risk). |
| Synthesis Route | Enzymatic Reduction | Preferred for high |
| Major Impurity | 1,1-dimethoxy-2-propanone | Starting material (incomplete conversion). |
References
- Kroutil, W., et al.Biocatalytic reduction of 1,1-dimethoxy-2-propanone.Journal of Biotechnology, 2001.
-
Restek Corporation. Chiral GC Column Selection Guide (Beta-DEX). [Link]
-
Master Organic Chemistry. Acetal Hydrolysis and Formation Mechanisms. [Link]
Sources
Technical Support Center: Isolation of (2R)-1,1-dimethoxypropan-2-ol
Ticket ID: #ISO-96503-30-9 Subject: Separation Protocol & Stability Management for (2R)-1,1-dimethoxypropan-2-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open [Detailed Resolution Below]
Executive Summary
You are attempting to isolate (2R)-1,1-dimethoxypropan-2-ol (also known as (R)-lactaldehyde dimethyl acetal; CAS: 96503-30-9).[1] This molecule presents a specific "dual-threat" challenge during workup:
-
Acid Lability: The dimethyl acetal moiety is prone to hydrolysis under acidic conditions, reverting to the aldehyde (lactaldehyde), which can polymerize or racemize.
-
Water Solubility: The secondary alcohol and two ether oxygens create high water solubility, leading to poor recovery during standard extraction unless specific "salting out" parameters are met.
This guide provides a self-validating workflow to maximize yield and enantiomeric excess (ee).
Module 1: The "Acid Trap" (Critical Stability Control)
The Issue: Acetals are kinetically stable in basic and neutral media but thermodynamically unstable in acid. Even mild acidity (pH < 6) during concentration or heating can trigger the formation of an oxocarbenium ion, leading to hydrolysis.
Mechanism of Failure
The reaction below illustrates why your yield disappears if the pH drops:
Protocol: The pH Safety Lock
Before any phase separation occurs, you must "lock" the system in a basic state.
-
Quench: If your reaction used a biocatalyst (KRED/ADH) in buffer, check pH immediately. If the reaction produced gluconic acid (from glucose dehydrogenase cofactor regeneration), the pH may have drifted acidic.
-
Adjustment: Adjust the reaction mixture to pH 7.5 – 8.5 .
-
Reagent: Saturated
or 1M . -
Avoid: Strong hydroxides (NaOH) if possible, to prevent potential elimination reactions, though acetals are generally stable to base.
-
-
Verification: Do not rely on paper strips. Use a calibrated pH meter.
Module 2: Phase Separation & Extraction
The Issue: The partition coefficient (
Protocol: Salting Out & Solvent Selection
| Parameter | Recommendation | Scientific Rationale |
| Aqueous Phase Mod | Saturate with NaCl | Increases ionic strength, disrupting the hydration shell around the alcohol (Salting Out), forcing the organic molecule into the organic phase. |
| Solvent A (Preferred) | MTBE (Methyl tert-butyl ether) | Forms a clean interface; less prone to carrying water than EtOAc; does not hydrolyze. |
| Solvent B (Alternative) | Ethyl Acetate (EtOAc) | Good solubility, but carries more water. Risk:[2] EtOAc can hydrolyze to acetic acid if heated with water, potentially autocatalyzing acetal hydrolysis. |
| Extraction Volume | 4 x 0.5 Vol | Multiple small extractions are mathematically superior to one large extraction (Nernst distribution law). |
Step-by-Step Workflow:
-
Add solid NaCl to the aqueous reaction mixture until undissolved salt remains (saturation).
-
Stir vigorously for 15 minutes.
-
Extract with Solvent (MTBE preferred) (4 times).
-
Combine organic layers.
-
Crucial Wash: Wash the combined organics once with a small volume of saturated brine containing 1%
. This ensures any entrained water is non-acidic.
Module 3: Drying & Distillation
The Issue: Volatility and Azeotropes.
-
Boiling Point: ~150–154°C (Atmospheric).
-
Risk: Heating a wet acetal encourages hydrolysis. You must remove water chemically before removing it thermally.
Protocol: Purification
-
Drying: Use anhydrous
(Sodium Sulfate) or (Potassium Carbonate).-
Tip:
is excellent as it acts as a secondary acid scavenger. Avoid acidic drying agents like silica gel.
-
-
Filtration: Filter off the desiccant.
-
Concentration: Rotary evaporate the solvent.
-
Final Purification (Vacuum Distillation):
-
Do not distill at atmospheric pressure (150°C is too high for sensitive chiral intermediates).
-
Target: Distill at ~50–60°C under reduced pressure (10–15 mmHg ).
-
Visualizing the Workflow
The following diagram details the decision logic and safety checks required to preserve the acetal functionality.
Caption: Operational workflow for the isolation of (2R)-1,1-dimethoxypropan-2-ol, emphasizing pH control points to prevent acetal hydrolysis.
Troubleshooting & FAQs
Q1: I see a new peak in my GC/NMR that looks like an aldehyde. What happened?
-
Diagnosis: Acetal hydrolysis occurred.[8] This usually happens during the concentration step if the solvent contained residual water and the pH was slightly acidic.
-
Fix: Ensure your aqueous wash contained
. Switch your drying agent to to ensure the organic phase remains basic during concentration.
Q2: My recovery yield is only 40%, but the reaction conversion was 99%.
-
Diagnosis: Aqueous retention.[4] The molecule is highly soluble in water.
-
Fix: Did you saturate the aqueous phase with NaCl? If yes, try Continuous Liquid-Liquid Extraction for 12 hours using MTBE. This is often necessary for highly polar alcohols.
Q3: Can I use Silica Gel Chromatography for purification?
-
Warning: Standard Silica Gel is slightly acidic (
). It can hydrolyze sensitive acetals.[8] -
Fix: If you must use a column, pretreat the silica slurry with 1% Triethylamine (TEA) in hexane to neutralize acid sites before loading your sample.
Q4: How do I determine the Enantiomeric Excess (ee)?
-
Method: Chiral Gas Chromatography (GC).
-
Column: Beta-cyclodextrin based columns (e.g., Hydrodex-β-TBDAc or similar).
-
Reference: The (R)-enantiomer is commercially available (Sigma Aldrich) to establish retention times.
References
-
PubChem. (2R)-1,1-dimethoxypropan-2-ol (Compound Summary). National Library of Medicine. [Link]
-
Murata, K., et al. Substituent Effects on the pH Sensitivity of Acetals and Ketals. (Discusses hydrolysis kinetics). PMC/NIH. [Link]
-
Google Patents. Process for separating 1-methoxy-2-propanol and water (Azeotrope data context). US Patent 5080794A.[9]
Sources
- 1. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4278819A - Process for the production of acetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 3. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 4. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]
- 5. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 6. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5080794A - Separation of 1-methoxy-2-propanol and water - Google Patents [patents.google.com]
Validation & Comparative
Determination of Enantiomeric Excess (ee) of (2R)-1,1-dimethoxypropan-2-ol
Executive Summary
(2R)-1,1-dimethoxypropan-2-ol (also known as (R)-lactaldehyde dimethyl acetal) is a critical chiral building block in the synthesis of complex pharmaceutical intermediates.[1] Its structural duality—containing both a secondary alcohol and an acid-sensitive acetal moiety—presents specific analytical challenges.[1][2]
While polarimetry provides a quick estimation of bulk purity, it fails the precision requirements for modern drug development (e.g., ee > 99.5%). This guide compares the three primary methodologies for ee determination, establishing Chiral Gas Chromatography (GC-FID) as the industry "Gold Standard" for routine analysis due to its superior resolution of volatile acetals. Mosher’s Ester Analysis (NMR) is presented as the essential "Structural Validator" for establishing absolute configuration when reference standards are unavailable.[2]
Quick Comparison Matrix
| Feature | Method A: Chiral GC-FID (Recommended) | Method B: Mosher's Ester NMR (Validator) | Method C: Polarimetry (Legacy) |
| Precision | High (<0.1% error) | Moderate (~1-2% error) | Low (highly conc.[1] dependent) |
| Throughput | High (15-30 min/run) | Low (requires derivatization) | Instant |
| Sample Req. | < 1 mg | ~10-20 mg | > 100 mg (for reliable rotation) |
| Structural Insight | Retention time only | Absolute Configuration (R vs S) | Net rotation only |
| Limitation | Requires chiral column screening | Destructive; workup required | Blind to impurities/racemates |
Method A: Chiral GC-FID (The Gold Standard)[1]
Scientific Rationale
(2R)-1,1-dimethoxypropan-2-ol is a low-molecular-weight, volatile molecule lacking a strong UV chromophore.[1][2] This makes HPLC-UV suboptimal without derivatization.[1][2] GC-FID (Flame Ionization Detection) exploits the molecule's volatility and provides a universal response to carbon-containing compounds, offering high sensitivity without chemical modification.[1][2]
Critical Column Selection
The separation mechanism relies on the formation of inclusion complexes between the analyte and the chiral selector. For small, oxygenated acyclic molecules, functionalized
Protocol: Optimized GC Method
Note: This protocol is a self-validating system. You must run a racemic mixture first to establish resolution (
-
Sample Preparation: Dilute 5
L of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid methanol to prevent trans-acetalization.[1][2] -
Inlet Conditions: Split mode (50:1 to 100:1). Temperature: 200°C.[1][2]
-
Carrier Gas: Helium at constant flow (1.0 mL/min).
-
Oven Program (Gradient):
-
Initial: 60°C (Hold 2 min) — Focuses the volatile analyte.
-
Ramp: 2°C/min to 110°C — Slow ramp maximizes interaction time with chiral selector.[2]
-
Final: 110°C (Hold 5 min).
-
-
Detection: FID at 250°C.
Data Interpretation:
The (R)-enantiomer typically elutes differently than the (S)-enantiomer due to differential binding stability with the cyclodextrin cavity.[1]
Method B: Mosher's Ester Analysis (The Structural Validator)
Scientific Rationale
When a chiral standard is unavailable, GC cannot tell you if the major peak is "R" or "S"—it only separates them.[2] Mosher's method involves derivatizing the alcohol with (R)- and (S)-
Protocol: Micro-Scale Derivatization
-
Reaction: In a dry 2 mL vial, mix:
-
Incubation: Shake at room temperature for 15 minutes. The reaction is usually instantaneous for unhindered secondary alcohols.[2]
-
Analysis: Transfer directly to an NMR tube.
-
Measurement: Acquire
H NMR. Focus on the acetal methoxy protons or the methyl doublet at C3.[2]
Validation Logic:
Compare the chemical shift differences (
Method C: Chiral HPLC (The Alternative)
Scientific Rationale
HPLC is generally inferior to GC for this specific molecule due to detection limits.[1][2] The acetal and alcohol groups have weak UV absorbance (only end-absorption <210 nm).[1][2]
-
When to use: If the sample is in an aqueous buffer (e.g., from a biocatalytic reaction) and extraction is difficult, or if the acetal is too unstable for GC inlet temperatures.
-
Detector Requirement: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1][2] UV is not recommended.[1][2]
-
Column: Chiralcel OD-H or AD-H (Amylose/Cellulose carbamates).[1][2]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct analytical method based on sample constraints and data needs.
Figure 1: Analytical Decision Matrix. Green path indicates the optimal routine workflow.
Experimental Workflow: Biocatalytic Reaction Monitoring
In drug development, this molecule is often produced via the enzymatic reduction of 1,1-dimethoxypropan-2-one.[1][2] The following workflow ensures accurate ee tracking during reaction optimization.
Figure 2: Sample preparation workflow for monitoring enantiomeric excess from aqueous biocatalytic mixtures.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of hydroxyl group with active sites in the column or liner.[1][2] | Deactivate inlet liner (silanize).[1][2] Ensure column is "low bleed/mass spec" grade.[1][2] |
| Acetal Hydrolysis | Acidic traces in the solvent or column bleed.[2] | Crucial: Use non-acidic solvents (MTBE, DCM).[1][2] Avoid |
| Poor Resolution | Temperature ramp too fast; enantiomers co-eluting.[1][2] | Lower initial temperature to 50°C and reduce ramp rate to 1°C/min. |
| Racemization | Thermal instability of the acetal at high inlet temps.[2] | Lower inlet temperature to 180°C. Verify ee hasn't dropped by running a known standard. |
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1][2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][6][7][8] Nature Protocols, 2(10), 2451–2458.[1][2] [Link]
-
Schurig, V. (2001).[1][2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] [Link]
-
Breuer, M., et al. (2004).[1][2] Industrial methods for the production of optically active intermediates.[2][8] Angewandte Chemie International Edition, 43(7), 788-824.[1][2] [Link][1]
Sources
- 1. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ymcamerica.com [ymcamerica.com]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Chiral GC Analysis of (R)-1,1-dimethoxy-2-propanol: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and a regulatory imperative. This guide provides an in-depth, technically-grounded comparison of methods for the chiral analysis of (R)-1,1-dimethoxy-2-propanol, a versatile chiral building block. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Imperative of Enantioselective Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit divergent pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the enantiomeric excess (e.e.) of a desired enantiomer, such as (R)-1,1-dimethoxy-2-propanol, is critical in pharmaceutical development and quality control. Gas chromatography (GC) employing a chiral stationary phase (CSP) stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.
Primary Method: Direct Chiral Gas Chromatography
Direct chiral GC analysis is predicated on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. For a small, polar molecule like 1,1-dimethoxy-2-propanol, cyclodextrin-based CSPs are the industry standard.
The Rationale for Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[1][2][3] This architecture allows for stereoselective interactions through inclusion complexation, where the analyte partitions into the cyclodextrin cavity, and surface interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin.[1] The separation of enantiomers is achieved through the subtle differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector.[1]
For the analysis of short-chain alcohols, a β-cyclodextrin phase is often the first choice due to the appropriate size of its cavity for such analytes. Specifically, the Astec CHIRALDEX® B-DM, a dimethylated β-cyclodextrin phase, is well-suited for the separation of aromatic and short-chain alcohols.[1][4]
Experimental Protocol: Chiral GC-FID Analysis of (R)-1,1-dimethoxy-2-propanol
This protocol is based on established methods for the separation of structurally similar short-chain chiral alcohols, such as 1,2-propylene glycol, on β-cyclodextrin phases.[5]
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Astec CHIRALDEX® B-DM (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent β-cyclodextrin phase.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen can offer faster analysis times at optimal flow rates. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks for accurate quantification. |
| Injection Volume | 1 µL | A typical volume for capillary GC. |
| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min | An initial low temperature enhances chiral recognition. The temperature ramp allows for the elution of the analytes in a reasonable time with good peak shape. |
| Detector | FID | A robust and universally responsive detector for organic compounds. |
| Detector Temperature | 250 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas | Nitrogen | Used to optimize detector performance. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (R)-1,1-dimethoxy-2-propanol sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Vortex the solution to ensure homogeneity.
Workflow for Chiral GC Analysis:
Workflow for Chiral GC Analysis of (R)-1,1-dimethoxy-2-propanol.
Alternative Method 1: Chiral GC with Derivatization
For some chiral alcohols, direct analysis may result in poor peak shape or insufficient resolution. In such cases, derivatization can be a valuable tool.
The Rationale for Derivatization
Derivatization converts the polar hydroxyl group into a less polar and more volatile functional group, which can improve chromatographic performance.[6] Furthermore, the introduction of a bulky derivatizing agent can enhance the stereochemical differences between the enantiomers, leading to better separation on the chiral stationary phase. A common approach for alcohols is acylation to form esters.[6]
Experimental Protocol: Acylation and Chiral GC Analysis
Derivatization Step (Acylation):
-
To the 1 mL sample solution prepared previously, add 100 µL of acetic anhydride and 10 µL of a catalyst such as pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature before injection.
Chromatographic Conditions:
The same GC conditions as the direct method can be used as a starting point. The oven temperature program may need to be adjusted to account for the higher boiling point of the acetylated derivative.
Workflow for Chiral GC with Derivatization:
Workflow for Chiral GC Analysis with a Derivatization Step.
Alternative Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful alternative to chiral GC, particularly for non-volatile or thermally labile compounds. For small polar molecules like 1,1-dimethoxy-2-propanol, chiral HPLC can offer complementary selectivity.
The Rationale for Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase in the liquid phase.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for their broad applicability.[8] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Experimental Protocol: Chiral HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series) | Offers broad enantioselectivity for a wide range of compounds. |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | A common normal-phase mobile phase for chiral separations. The ratio can be adjusted to optimize resolution and retention time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. |
| Column Temperature | 25 °C | Temperature control is important for reproducible results. |
| Detection | UV at a low wavelength (e.g., 210 nm) | As 1,1-dimethoxy-2-propanol lacks a strong chromophore, detection at a low wavelength is necessary. |
Performance Comparison: Chiral GC vs. Chiral HPLC
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of compounds, including non-volatile ones. |
| Derivatization | May be required for polar compounds to improve volatility and peak shape. | Generally not required for polar compounds. |
| Typical Stationary Phase | Cyclodextrin derivatives. | Polysaccharide derivatives (cellulose, amylose). |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | A wide variety of organic solvents and buffers. |
| Resolution | Generally offers higher column efficiency and resolution. | Resolution is highly dependent on the choice of CSP and mobile phase. |
| Analysis Time | Typically faster than HPLC. | Can be longer, especially for complex separations. |
| Sensitivity | FID provides high sensitivity for hydrocarbons. | UV detection sensitivity is dependent on the analyte's chromophore. |
Conclusion: A Strategic Approach to Method Selection
For the routine, high-throughput analysis of the enantiomeric purity of (R)-1,1-dimethoxy-2-propanol, direct chiral Gas Chromatography with a β-cyclodextrin-based stationary phase is the recommended primary method. Its speed, high resolution, and simplicity make it an efficient and reliable choice.
Should direct analysis present challenges with peak shape or resolution, derivatization via acylation offers a robust solution to enhance chromatographic performance.
Chiral HPLC serves as a valuable orthogonal technique. It is particularly useful for confirmation of results, for the analysis of less volatile impurities, or when GC instrumentation is unavailable. The complementary selectivity of polysaccharide-based CSPs can provide an alternative separation mechanism, strengthening the confidence in the analytical results.
The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for orthogonal verification. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and implement a robust and reliable method for the critical task of determining the enantiomeric purity of (R)-1,1-dimethoxy-2-propanol.
References
- CN105738533A - Method for separating and determining 1,2-propylene glycol enantiomers by using gas chromatography - Google P
-
Chiral HPLC Column - Phenomenex. (URL: [Link])
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (URL: [Link])
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (URL: [Link])
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. (URL: [Link])
-
A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])
-
Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed. (URL: [Link])
-
Distribution and Quantification of 1,2-Propylene Glycol Enantiomers in Baijiu - MDPI. (URL: [Link])
-
Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography - PMC - NIH. (URL: [Link])
-
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC - The Analytical Scientist. (URL: [Link])
-
Astec Chiraldex® GC Capillary Columns - Obrnuta faza. (URL: [Link])
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC - MDPI. (URL: [Link])
-
Chiral GC Columns: Astec Chiraldex and Supelco DEX | PDF | Amine - Scribd. (URL: [Link])
-
Enantioselective chromatography in drug discovery - PubMed. (URL: [Link])
-
Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. (URL: [Link])
Sources
Optical Rotation & Quality Benchmarking Guide: (2R)-1,1-Dimethoxypropan-2-ol
Executive Summary & Technical Context[1][2][3][4][5]
(2R)-1,1-Dimethoxypropan-2-ol (CAS: 96503-30-9), also known as (R)-lactaldehyde dimethyl acetal, is a critical chiral building block used in the synthesis of complex pharmaceutical intermediates, including prostaglandins and carbohydrate derivatives. Its utility stems from the preservation of the chiral center derived from the "chiral pool" (typically D-lactate or D-threonine).
The Core Challenge: Unlike robust chiral solids, (2R)-1,1-dimethoxypropan-2-ol is a volatile liquid with a specific rotation (
This Guide's Directive: This document provides a self-validating benchmarking system. It compares the target compound against its precursors and enantiomers, establishes Chiral GC and Mosher's analysis as the superior alternatives to polarimetry for definitive purity assignment, and details the synthesis-to-validation workflow.
Benchmarking Optical Rotation & Physical Properties[5][6]
While specific rotation is a standard characterization, for this acetal, it serves as a secondary check. The primary validation must confirm the absence of racemization during the reduction of the starting material.
Table 1: Comparative Reference Values
| Compound | Configuration | CAS Number | Specific Rotation ( | Conditions | Primary QC Method |
| (2R)-1,1-Dimethoxypropan-2-ol | (R) | 96503-30-9 | Likely (+) / Low Magnitude * | Neat or CHCl3 | Chiral GC |
| (2S)-1,1-Dimethoxypropan-2-ol | (S) | 96503-29-6 | Likely (-) | Neat or CHCl3 | Chiral GC |
| (R)-Methyl Lactate (Precursor) | (R) | 17392-83-5 | +8.5° | Neat | Polarimetry |
| (S)-Methyl Lactate (Enantiomer) | (S) | 27871-49-4 | -8.5° | Neat | Polarimetry |
| (R)-Propylene Oxide (Derivative) | (R) | 15448-47-2 | +12° to +14° | Ether | Polarimetry |
*Note: The specific rotation of the acetal is often not reported in certificates of analysis due to its low magnitude and solvent dependence. The sign is typically opposite to the corresponding unprotected aldehyde but consistent with the lactate precursor in non-polar solvents.
Expert Insight: Why Polarimetry Fails Here
For (2R)-1,1-dimethoxypropan-2-ol, the optical rotation is small. A reading of
Methodological Comparison: Synthesis & Validation
To ensure high optical purity (
Option A: Chemical Reduction (Standard)
-
Route: (R)-Methyl Lactate
DIBAL-H Reduction (R)-Lactaldehyde MeOH/H+ Acetal. -
Risk: High risk of racemization during the aldehyde intermediate stage if the pH is not strictly controlled.
-
Validation: Requires Chiral GC.
Option B: Biocatalytic Synthesis (Superior)
-
Route: Enzymatic reduction of methylglyoxal dimethyl acetal using alcohol dehydrogenases (ADHs).
-
Benefit: Enzymes like Lactobacillus ADH are stereospecific, yielding
ee. -
Validation: Self-validating via enzyme specificity.
Experimental Protocols
Protocol A: Polarimetry Best Practices (Qualitative Check)
-
Objective: Confirm the presence of the (R)-enantiomer.
-
Instrument: Digital Polarimeter (Sodium D line, 589 nm).
-
Sample: 1.0 g of (2R)-1,1-dimethoxypropan-2-ol.
-
Solvent: Chloroform (HPLC Grade). Avoid alcohols to prevent acetal exchange or H-bond interference.
-
Concentration:
(1 g/100 mL) or Neat. -
Temperature: Strictly
. -
Expectation: Consistent sign with the (R)-methyl lactate precursor (typically positive in non-polar solvents).
Protocol B: Definitive Enantiomeric Excess Determination (Chiral GC)
-
Objective: Quantify purity to
. -
Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB or
-DEX 120). -
Carrier Gas: Helium at 1.5 mL/min.
-
Temperature Program:
(hold 5 min) . -
Retention Time: The (R)-isomer typically elutes differently from the (S)-isomer. Inject a racemic standard (made by mixing R and S) to establish separation.
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where optical rotation is insufficient and where Chiral GC/NMR must be intervened.
Caption: Workflow highlighting the racemization risk at the aldehyde stage and the necessity of Chiral GC for final validation.
References
-
Compound Identification & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 554378, 1,1-Dimethoxypropan-2-ol. Retrieved from [Link]
-
- Precursor Data ((R)-Methyl Lactate)
- Analytical Methodology (Optical Rotation vs. Chiral GC)
-
Synthesis & Stereochemistry
-
Yajima, T., et al. (2010). Preparation of optically active allothreonine. Biosci Biotechnol Biochem. (Illustrates the handling of similar chiral hydroxy-compounds). Retrieved from [Link]
-
- Polavarapu, P.L. (2002). Optical rotation: Recent advances in determining the absolute configuration. Chirality.
1H NMR spectrum analysis of (R)-lactaldehyde dimethyl acetal
Title: Advanced Characterization Guide: 1H NMR Profiling of (R)-Lactaldehyde Dimethyl Acetal
Executive Summary (R)-Lactaldehyde dimethyl acetal [(R)-1,1-dimethoxy-2-propanol] is a critical chiral pool building block used in the synthesis of complex pharmaceutical intermediates. Its utility depends entirely on its optical purity and structural integrity. This guide provides a comparative analysis of NMR acquisition protocols, contrasting standard chloroform-based methods with high-resolution DMSO-d6 workflows. We demonstrate that while standard protocols suffice for basic identification, optimized solvent systems are required to resolve diastereotopic protons and validate enantiomeric integrity.
Part 1: Structural Logic & Theoretical Prediction
To interpret the spectrum correctly, one must understand the stereochemical influence of the C2 chiral center on the achiral acetal functionality.
-
The Chiral Influence (C2): The (R)-configuration at C2 creates a chiral environment that propagates to the adjacent C1 acetal center.
-
Diastereotopic Methoxy Groups: The two methoxy groups attached to C1 are diastereotopic (anisochronous). They are not related by a plane of symmetry. Consequently, they appear as two distinct singlets (or closely spaced signals) rather than a single equivalent peak.
-
Coupling Network:
-
H1 (Acetal): Doublet (coupled to H2).
-
H2 (Methine): Doublet of quartets (coupled to H1 and H3).
-
H3 (Methyl): Doublet (coupled to H2).
-
Figure 1: Stereochemical Coupling Pathway
Caption: Stereochemical influence of the C2 chiral center inducing magnetic non-equivalence in the C1 methoxy groups.
Part 2: Comparative Analysis of Acquisition Methods
This section compares the "product performance" (the spectral quality) under different experimental conditions.
Method A: Standard Protocol (CDCl3)
-
Solvent: Chloroform-d (99.8% D).
-
Performance: Reliable for gross structural confirmation.
-
Limitations:
-
OH Signal: Often broad or invisible due to rapid exchange.
-
Resolution: The diastereotopic difference (
) between methoxy groups is often collapsed, appearing as a single broadened singlet. -
Risk: Cannot easily distinguish between the acetal and potential hemiacetal impurities.
-
Method B: High-Performance Protocol (DMSO-d6)
-
Solvent: Dimethyl sulfoxide-d6.
-
Performance: Superior for detailed structural validation.
-
Advantages:
-
OH Visibility: Strong hydrogen bonding slows proton exchange, revealing the OH as a sharp doublet (coupled to H2).
-
Diastereotopic Resolution: The specific solvation sphere of DMSO often enhances the magnetic difference between the two OMe groups, resolving them into two distinct singlets.
-
Integrity Check: Allows precise integration of the OH proton to confirm the absence of hydrolysis.
-
Method C: Enantiomeric Purity Assessment (Mosher Ester)
-
Reagent: (R)- or (S)-MTPA-Cl (Mosher's Acid Chloride).
-
Performance: The only NMR method to quantify enantiomeric excess (ee).
-
Mechanism: Derivatization creates diastereomers with distinct chemical shifts (particularly the OMe or Methyl doublet) if the sample is racemic.
Part 3: Comparative Data & Peak Assignments
The following table contrasts the spectral appearance in standard vs. high-performance solvents.
| Proton Assignment | Multiplicity | Chemical Shift (CDCl3) | Chemical Shift (DMSO-d6) | Structural Insight |
| H1 (Acetal) | Doublet ( | 4.15 - 4.25 ppm | 4.10 - 4.20 ppm | Diagnostic for acetal protection. |
| H2 (Methine) | Multiplet (dq) | 3.80 - 3.95 ppm | 3.65 - 3.75 ppm | Shift indicates proximity to OH and Acetal. |
| OMe (a) | Singlet | ~3.40 ppm (often merged) | 3.32 ppm | Diastereotopic methyl A. |
| OMe (b) | Singlet | ~3.40 ppm (often merged) | 3.34 ppm | Diastereotopic methyl B. |
| H3 (Methyl) | Doublet ( | 1.10 - 1.15 ppm | 1.05 - 1.10 ppm | Clean doublet confirms carbon chain integrity. |
| -OH (Hydroxyl) | Broad s / Doublet | Variable / Broad | ~4.60 ppm (d, | Critical Quality Attribute. Sharp doublet confirms purity. |
Part 4: Experimental Protocols
Workflow 1: Routine Purity Analysis (DMSO-d6 Method)
Objective: Verify identity and check for hydrolysis (aldehyde presence).
-
Sample Preparation:
-
Weigh 10-15 mg of (R)-lactaldehyde dimethyl acetal into a clean vial.
-
Add 0.6 mL of DMSO-d6 (ensure ampoule is fresh to minimize water content).
-
Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 5 seconds (essential for accurate integration of the methoxy singlets vs the single acetal proton).
-
Scans: 16 (sufficient for >98% purity samples).
-
-
Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase correction: Manual phasing is required to resolve the close methoxy singlets.
-
Baseline correction: Polynomial (Bernstein) fit.
-
Workflow 2: Integrity Verification (Hydrolysis Check)
Objective: Detect degradation back to lactaldehyde.
-
Target Signal: Look for the aldehyde proton signal at 9.5 - 9.7 ppm .
-
Acceptance Criteria: Integration of aldehyde region < 1% relative to the acetal doublet (H1).
-
Visualization of Workflow:
Caption: Step-by-step decision tree for validating sample integrity via NMR.
References
-
Sigma-Aldrich. (R)-1,1-Dimethoxy-2-propanol Product Specification. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
Comparative Guide: (R)- vs. (S)-1,1-Dimethoxy-2-Propanol Reactivity
[1]
Executive Summary
1,1-Dimethoxy-2-propanol (Lactaldehyde dimethyl acetal) serves as a critical chiral "chiron" in organic synthesis. While the (R)- and (S)-enantiomers share identical physical properties (boiling point, density, solubility) in achiral environments, their reactivity diverges fundamentally in biological systems (enzymatic resolution) and stereoselective synthesis (diastereoselective additions).
-
(R)-1,1-Dimethoxy-2-propanol : The preferred substrate for lipase-catalyzed acylation (following Kazlauskas' rule). It is the precursor to D-Lactaldehyde , essential for synthesizing D-amino acids and specific polyketides.
-
(S)-1,1-Dimethoxy-2-propanol : Typically obtained via asymmetric reduction (e.g., Baker's Yeast or Ketoreductases) or as the unreacted species in kinetic resolution. It yields L-Lactaldehyde , a building block for natural product total synthesis (e.g., deoxy sugars).
Chemical Profile & Stability
Both enantiomers function as "masked" forms of lactaldehyde (2-hydroxypropanal), which is otherwise unstable due to polymerization.
| Property | Data (Racemic/Enantiopure) |
| CAS Number | (R): 96503-30-9 | (S): 96503-29-6 |
| Molecular Formula | |
| Molecular Weight | 120.15 g/mol |
| Boiling Point | 150–152 °C (at 760 mmHg) |
| Functionality | Secondary Alcohol (C2), Dimethyl Acetal (C1) |
| Stability (Base) | High (Stable to NaOH, |
| Stability (Acid) | Low (Hydrolyzes rapidly to aldehyde < pH 4) |
Critical Reactivity Insight: The Acetal Anchor
The dimethoxy acetal group at C1 acts as a steric anchor. In nucleophilic substitutions or enzymatic binding, this group (
Synthesis & Production Pathways
The access to high optical purity (>99% ee) relies on two distinct biocatalytic strategies.
Pathway A: Kinetic Resolution (Lipase-Catalyzed)
Using Candida antarctica Lipase B (CAL-B) , the racemic alcohol undergoes enantioselective acylation.
-
Mechanism: CAL-B obeys Kazlauskas' Rule . The enzyme's active site favors the enantiomer where the large group (
) fits the large pocket and the medium group ( ) fits the stereospecificity pocket. -
Outcome:
-
(R)-Enantiomer: Fast reacting
Converts to (R)-Acetate. -
(S)-Enantiomer: Slow reacting
Remains as (S)-Alcohol.
-
Pathway B: Asymmetric Reduction (Ketoreductase/Yeast)
Reduction of Pyruvaldehyde dimethyl acetal (1,1-dimethoxy-2-propanone) using Saccharomyces cerevisiae (Baker's Yeast) or specific ADHs (Alcohol Dehydrogenases).
-
Mechanism: Follows Prelog's Rule , typically delivering the hydride to the Re-face.
-
Outcome: Predominantly yields (S)-1,1-Dimethoxy-2-propanol .
Figure 1: Chemo-enzymatic pathways differentiating (R) and (S) access routes.
Comparative Reactivity & Applications
Downstream Stereocontrol
The primary utility of these isomers is the generation of Lactaldehyde in situ. Once the acetal is hydrolyzed, the stereochemistry at C2 directs the facial selectivity of subsequent nucleophilic attacks (e.g., Felkin-Anh control).
| Feature | (R)-Isomer Pathway | (S)-Isomer Pathway |
| Target Aldehyde | D-Lactaldehyde ((R)-2-hydroxypropanal) | L-Lactaldehyde ((S)-2-hydroxypropanal) |
| Primary Use | Synthesis of D-Threonine analogs; Anti-bacterial agents. | Synthesis of L-Sugars (e.g., L-fucose analogs); Natural pheromones. |
| Aldol Reactions | Yields anti-aldol products with (Z)-enolates (Cram chelate control). | Yields syn-aldol products with Boron enolates (non-chelated). |
Acetal Hydrolysis Kinetics
Both enantiomers hydrolyze at identical rates. However, the protocol must be strictly controlled to prevent racemization of the resulting alpha-hydroxy aldehyde.
-
Condition: 0.1 M HCl or Amberlyst-15 in Acetone/Water.
-
Risk: The resulting lactaldehyde can dimerize or racemize via enolization if pH > 4 or temperature > 40°C.
Experimental Protocols
Protocol A: Lipase-Catalyzed Kinetic Resolution
Validates the "Fast-(R)" reactivity hypothesis.
Reagents:
-
Racemic 1,1-dimethoxy-2-propanol (10 mmol)
-
Vinyl Acetate (30 mmol, Acyl Donor)
-
CAL-B (Novozym 435, 20 mg/mmol)
-
Solvent: MTBE or Hexane (Dry)
Workflow:
-
Setup: Dissolve racemic alcohol in MTBE. Add Vinyl Acetate.
-
Initiation: Add CAL-B beads. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Analyze aliquots via Chiral GC (Cyclodextrin column, e.g., Hydrodex
-TBDAc).-
(R)-Acetate elutes later than (S)-Alcohol on most polar columns.
-
-
Termination: Stop at 50% conversion (approx. 4-6 hours).
-
Workup: Filter enzyme. Evaporate solvent.[1]
-
Purification: Flash chromatography (Silica gel).
-
Fraction 1: (R)-1,1-dimethoxy-2-propyl acetate (High
). -
Fraction 2: (S)-1,1-dimethoxy-2-propanol (Low
).[2]
-
Protocol B: In Situ Hydrolysis to Lactaldehyde
Applicable to both (R) and (S) forms.
-
Dissolve 1,1-dimethoxy-2-propanol (1 equiv) in THF:H2O (4:1).
-
Add Amberlyst-15 (H+ form, 10 wt%).
-
Stir at Room Temperature for 2 hours.
-
Check: TLC should show disappearance of acetal.
-
Use: Filter resin and use the solution immediately for the next step (e.g., Grignard addition or Wittig reaction). Do not concentrate to dryness (risk of polymerization).
References
-
Sigma-Aldrich. (R)-1,1-Dimethoxy-2-propanol Product Specification. Link
-
Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." Journal of Organic Chemistry, 56(8), 2656–2665. Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. (Review of enzymatic resolution vs reduction). Link
-
Pathan, N. B., et al. (2012). "Stereoselective bioreduction of chalcone and
-diketone by Saccharomyces cerevisiae." Indian Journal of Chemistry, 51B, 992-1001.[1] (Demonstrates yeast reduction principles). Link
Technical Comparison: (2R)-1,1-dimethoxypropan-2-ol vs. Ethyl Lactate
This guide provides a technical comparison between (2R)-1,1-dimethoxypropan-2-ol (also known as (R)-lactaldehyde dimethyl acetal) and Ethyl Lactate as chiral sources.
Strategic Selection of Chiral C3 Building Blocks in Drug Discovery
Executive Summary
For the medicinal chemist, the choice between Ethyl Lactate (EL) and (2R)-1,1-dimethoxypropan-2-ol (DMA) is a decision between commodity economics and synthetic precision .
-
Ethyl Lactate is the cost-effective, bulk chiral pool reagent ($<0.10/g) best suited for reactions targeting the carboxylate group (e.g., reduction to diols) or where racemization risks are managed.
-
(2R)-1,1-dimethoxypropan-2-ol is a high-value, "masked" aldehyde intermediate (>$500/g) essential for nucleophilic additions (Grignard/Lithium) and base-mediated alkylations where ethyl lactate would suffer from catastrophic racemization or over-addition.
Recommendation: Use Ethyl Lactate for large-scale manufacturing of simple chiral esters or diols. Switch to DMA when constructing complex stereocenters requiring organometallic coupling or base-promoted etherification.
Chemical Profile & Structural Logic
| Feature | Ethyl Lactate (EL) | (2R)-1,1-dimethoxypropan-2-ol (DMA) |
| IUPAC Name | Ethyl (2S)-2-hydroxypropanoate | (2R)-1,1-dimethoxypropan-2-ol |
| Common Name | Ethyl L-Lactate | (R)-Lactaldehyde Dimethyl Acetal |
| CAS Number | 687-47-8 (L-isomer) | 96503-30-9 |
| Oxidation State | Carboxylate (+3) | Aldehyde (+1, masked) |
| ~25 (Prone to enolization) | >40 (Configurationally stable) | |
| Base Stability | Low (Racemizes/Hydrolyzes) | High (Stable to strong bases) |
| Acid Stability | High | Low (Hydrolyzes to aldehyde) |
| Primary Reactivity | Nucleophilic Acyl Substitution | Alcohol functionalization / Acetal deprotection |
Structural Divergence Diagram
The following diagram illustrates how the structural differences dictate the synthetic pathways available for each reagent.
Caption: Divergent reactivity pathways. Ethyl Lactate is limited by alpha-proton acidity and electrophilic carbonyl, while DMA offers orthogonal stability.
Performance Analysis: When to Switch
A. The "Grignard Problem" (Organometallic Compatibility)
-
Ethyl Lactate Failure Mode: Reacting EL with a Grignard reagent (R-MgBr) typically results in double addition , yielding a tertiary alcohol and destroying the C3 chiral selectivity if not carefully controlled. The ester moiety is highly electrophilic.
-
DMA Solution: The acetal group in DMA is inert to Grignard reagents. This allows the chemist to:
-
Deprotonate the free alcohol (forming an alkoxide).
-
React the alkoxide with an electrophile or keep it inert while modifying other parts of the molecule.
-
Crucially: The acetal can be hydrolyzed later to the aldehyde, which can then undergo controlled single-addition to form chiral secondary alcohols.
-
B. Configurational Stability (Racemization)
-
Ethyl Lactate Risk: The
-proton of ethyl lactate is adjacent to a carbonyl group, making it significantly acidic ( ). Under basic conditions required for O-alkylation (e.g., NaH/DMF), EL forms an enolate, leading to racemization and loss of optical purity. -
DMA Solution: In DMA, the carbonyl is masked as an acetal. The
-proton is adjacent to ether linkages, raising the to . It is configurationally stable even under harsh basic conditions (e.g., KH, NaH, refluxing KOH), allowing for the synthesis of enantiopure chiral ethers.
Experimental Workflows
Protocol A: Synthesis of Chiral O-Alkylated Ethers
Objective: Synthesize (R)-1-(benzyloxy)propan-2-ol derivatives without racemization.
Option 1: Using Ethyl Lactate (High Risk)
-
Reagents: Ethyl Lactate, Benzyl Bromide, NaH, DMF.
-
Observation: Upon addition of NaH, the solution turns yellow (enolate formation).
-
Result: Significant racemization (
drops from 99% to <80%). The ester may also undergo transesterification or hydrolysis. -
Correction: Requires using mild bases (Ag2O) which are expensive and slow, or converting to a Weinreb amide first.
Option 2: Using (2R)-1,1-dimethoxypropan-2-ol (Recommended)
-
Reagents: DMA (1.0 eq), Benzyl Bromide (1.2 eq), NaH (1.5 eq), THF, 0°C to RT.
-
Protocol:
-
Dissolve DMA in anhydrous THF under
. -
Add NaH portion-wise at 0°C. (Evolution of
gas). -
Stir 30 min to ensure alkoxide formation.
-
Add Benzyl Bromide dropwise. Warm to RT and stir 12h.
-
Quench: Carefully add sat.
. -
Workup: Extract with EtOAc.
-
-
Validation:
-
Acid Sensitivity Check: The workup must be neutral/mildly basic. Do not use 1M HCl during the wash, as this will hydrolyze the acetal to the aldehyde immediately.
-
Result: Quantitative yield of the benzyl ether with >99% ee retention .
-
Protocol B: Unmasking the Aldehyde (Deprotection)
Objective: Convert the acetal back to the reactive aldehyde for further chain extension.
-
Reagents: Protected DMA derivative, Aqueous Trifluoroacetic Acid (TFA) or dilute HCl.
-
System: Acetone/Water (4:1) with 5 mol% p-TsOH or 50% aqueous TFA.
-
Step-by-Step:
-
Dissolve the acetal in the solvent mixture.
-
Monitor by TLC (disappearance of the high-Rf acetal spot).
-
Critical Step: Neutralize with saturated
before concentration. The free aldehyde can be prone to polymerization or hydrate formation if left in acidic media.
-
-
Self-Validating Check:
- NMR will show the disappearance of the two methoxy singlets (~3.4 ppm) and the appearance of the aldehyde proton doublet (~9.6 ppm).
Economic & Scalability Assessment
| Parameter | Ethyl Lactate | (2R)-1,1-dimethoxypropan-2-ol |
| Cost (Research Scale) | < $0.10 / g | > $500 / g (Sigma-Aldrich) |
| Availability | Multi-ton commodity | Specialty Reagent / Custom Synthesis |
| Scalability | Excellent | Poor (Requires synthesis from EL) |
| "Make vs Buy" | Buy | Make (if >5g is needed) |
The "Make" Strategy for DMA: Because commercial DMA is prohibitively expensive for scale-up, it is typically synthesized in-house from Ethyl Lactate via:
-
Protection: Hydroxyl protection (e.g., Benzyl).
-
Reduction: DIBAL-H reduction of the ester to the aldehyde (low temp, strictly controlled).
-
Acetalization: MeOH / Acid catalyst. Note: This 3-step sequence justifies the high commercial price.
References
-
Sigma-Aldrich. (R)-1,1-Dimethoxy-2-propanol Product Specification. Retrieved from .
-
Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry. Retrieved from .
- Lipshutz, B. H., et al. (1984). Use of acetals as stable synthetic equivalents of aldehydes. Journal of Organic Chemistry. (Contextual grounding for acetal stability vs esters).
-
PubChem. (2R)-1,1-dimethoxypropan-2-ol Compound Summary. Retrieved from .
Absolute Configuration Verification of 1,1-Dimethoxypropan-2-ol: A Technical Guide
Topic: Verifying the Absolute Configuration of 1,1-dimethoxypropan-2-ol Content Type: Publish Comparison Guide
Executive Summary
1,1-dimethoxypropan-2-ol (CAS: 96503-30-9 for R-isomer) serves as a critical chiral building block, effectively acting as a protected form of lactaldehyde.[1][2][3] In drug development, the stereochemical integrity of this acetal is paramount, as inversion or racemization can lead to catastrophic downstream failures in enantioselective synthesis.[2][3]
This guide evaluates three distinct methodologies for verifying its absolute configuration (
The Challenge: Why Standard Methods Fail
The molecule contains a secondary alcohol adjacent to an acid-sensitive dimethyl acetal.[2][3]
-
Risk Factor: The acetal functionality (
) hydrolyzes rapidly in aqueous acid to form lactaldehyde, which polymerizes or racemizes.[2][3] -
Implication: Standard derivatization protocols involving acidic workups or reagents (e.g., some acylation conditions) must be modified.
Comparative Methodology Analysis
| Feature | Method A: Mosher's Analysis (NMR) | Method B: Chiral GC/HPLC | Method C: Optical Rotation |
| Primary Utility | Absolute configuration assignment (Unknowns) | Routine purity check (QC) | Quick preliminary screen |
| Reliability | High (Self-Validating) | High (Requires Standard) | Low (Prone to solvent/temp errors) |
| Sample Req. | ~10-20 mg | < 1 mg | > 50 mg (for reliable reading) |
| Time to Result | 24 Hours | 1 Hour (Method Dev.[2][3] dependent) | 15 Minutes |
| Cost | Medium (NMR time + Reagents) | Low (after column purchase) | Low |
| Key Limitation | Requires interpretation expertise | Blind without reference standard | Sign can flip with solvent change |
Detailed Protocols & Expert Insights
Method A: The Gold Standard – Mosher’s Method (NMR)
Best for: Confirming stereochemistry when no commercial standard is available or when a new synthetic route is developed.[2]
Principle: The secondary alcohol reacts with (
Critical Modification for Acetals: Standard Mosher protocols often use MTPA-Cl.[2][3] However, the HCl byproduct can hydrolyze the acetal.[2][3]
-
Expert Recommendation: Use DCC/DMAP coupling with MTPA-OH.[2][3] This maintains neutral/basic conditions, preserving the acetal integrity.[2][3]
Protocol:
-
Reaction:
-
Workup: Rapid filtration through a small silica plug (elute with
). Do not perform an acidic aqueous wash.[2][3] -
Analysis: Acquire
NMR (500 MHz recommended) for both esters. -
Calculation:
Visualization of Mosher Logic:
Caption: Workflow for determining absolute stereochemistry via Mosher's Method, utilizing differential shielding effects in NMR.
Method B: Chiral Gas Chromatography (GC)
Best for: Routine Quality Control (QC) and measuring Enantiomeric Excess (ee).[2]
Unlike HPLC, GC is often superior for this volatile, low-molecular-weight liquid.[2][3]
Recommended System:
-
Column:
-Cyclodextrin derivative (e.g., Chirasil-Dex CB or equivalent).[2][3] -
Conditions: Isothermal at
or slow ramp ( ). -
Validation:
Note: If the sample is synthesized from Ethyl Lactate (chiral pool), the major peak should match the retention time of the isomer corresponding to the starting material's configuration, assuming no inversion occurred.[3]
Method C: Optical Rotation (Polarimetry)
Best for: "Sanity Check" only.[2][3]
While literature cites values (e.g.,
-
Concentration dependence: Hydrogen bonding in the alcohol affects rotation.[2][3]
-
Solvent effects:
vs. can invert the sign.[2][3]
Protocol:
-
Prepare a
solution in . -
Measure at
(D-line).[1][2][3] -
Warning: Do not use this as the sole proof of structure for regulatory filing.[2][3]
Synthesis Pathway Verification (The "Chiral Pool" Logic)
If Mosher analysis is unavailable, the configuration can be inferred by synthesizing the product from a precursor of known absolute configuration, provided the reaction mechanism is stereoretentive.[3]
Pathway:
Ethyl-(
Caption: Stereoretentive synthesis from Ethyl Lactate. Note: Acetalization conditions must be controlled to prevent racemization at the alpha-carbon.
References
-
Sigma-Aldrich. (R)-1,1-Dimethoxy-2-propanol Product Specification. Retrieved from .[1][2][3]
-
Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007).[2][3] A protocol for NMR-based structure assignment of isomers. Nature Protocols. Retrieved from .[2][3]
-
PubChem. (2R)-1,1-dimethoxypropan-2-ol Compound Summary. National Library of Medicine.[2][3] Retrieved from .[2][3]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2][3] The Assignment of Absolute Configuration by NMR. Chemical Reviews. (Standard reference for Mosher methodology).
Sources
- 1. (R)-1,1-二甲氧基-2-丙醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Dimethoxypropan-2-ol | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling (2R)-1,1-dimethoxypropan-2-ol
Executive Safety Summary
Immediate Directive: Treat (2R)-1,1-dimethoxypropan-2-ol as a Flammable Liquid (Category 3) and a Specific Target Organ Toxicant (CNS effects) .
This compound is a chiral
-
Flammability: Flash point is likely
C (analogous to 1-methoxy-2-propanol). Static discharge during transfer is a critical ignition source. -
Chemical Instability: The acetal linkage is acid-labile. Do not mix with strong acids in waste streams without controlled quenching, as this releases methanol and (R)-lactaldehyde (reactive aldehyde).
-
Peroxide Formation: Like many ethers/acetals, this compound can form explosive peroxides upon prolonged exposure to air.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the "Why" behind the hazard.
| Hazard Class | Mechanism of Action | Critical Safety Implication |
| Flammability (H226) | Low flash point; vapor/air mixtures are explosive. | Grounding is mandatory. All transfer equipment must be bonded. Use non-sparking tools.[1][2] |
| Acid Sensitivity | Acetal hydrolysis releases methanol and aldehydes. | Waste Segregation. Never dispose of in "Acid Waste" containers. Exothermic decomposition risk. |
| Irritant (H336) | Central Nervous System (CNS) depression; defatting of skin. | Respiratory Protection. Fume hood use is non-negotiable for volumes >10 mL. |
| Chiral Purity | (2R)-enantiomer is high-value.[3] | Contamination Control. PPE protects the sample as much as the scientist. Use powder-free gloves to prevent particulate contamination. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot meet the "Primary Control" requirement, you must upgrade your PPE level immediately.
A. Hand Protection (Glove Selection)
Scientific Rationale: Acetals and ether-alcohols can swell natural rubber. Nitrile provides adequate splash protection, but Butyl Rubber is required for immersion due to the permeation potential of the methoxy groups.
| Operation Scale | Glove Material | Thickness (min) | Breakthrough Time (Est.)* | Protocol |
| Standard (Splash) (< 100 mL) | Nitrile | 0.11 mm (4 mil) | > 30 mins | Change immediately upon splash. Double-gloving recommended for chiral purity. |
| Bulk / Spill (> 100 mL or Cleanup) | Butyl Rubber | 0.3 mm (12 mil) | > 480 mins | Required for spill cleanup. Do not use Latex (poor resistance to organic ethers). |
| High Precision (Weighing) | Nitrile (Accelerator-Free) | 0.11 mm | N/A | Use accelerator-free gloves to prevent sulfur contamination of the chiral catalyst/reaction. |
*Breakthrough times estimated based on structural analogue 1-methoxy-2-propanol [1].
B. Respiratory & Body Protection
| Zone | Equipment | Specification |
| Primary Barrier | Chemical Fume Hood | Face velocity: 80–100 fpm. Sash height < 18 inches.[4][5][6][7] |
| Secondary Barrier | Lab Coat | 100% Cotton or Flame-Resistant (Nomex). No Synthetic Fibers (polyester melts into skin during fire). |
| Eye Protection | Safety Glasses | ANSI Z87.1 compliant with side shields. |
| Splash Risk | Chemical Goggles | Required during transfer of volumes > 1L or when working under pressure. |
Operational Protocol: The "Safe Handling Lifecycle"
This workflow integrates safety with quality control. The (2R) configuration is sensitive; moisture or acid can degrade optical purity.
Figure 1: Safe Handling Lifecycle for (2R)-1,1-dimethoxypropan-2-ol. Note the critical warming step before opening to prevent condensation (water) from degrading the acetal.
Detailed Procedures
Phase 1: Storage & Withdrawal
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Acetals can form peroxides; check for peroxide formation every 6 months using starch-iodide strips [2].
-
Equilibration: Before opening the bottle, allow it to warm to room temperature in a desiccator or hood.
-
Why? Opening a cold bottle condenses atmospheric moisture. Water + trace acid (from air) = Hydrolysis of the acetal
Loss of chiral purity.
-
Phase 2: Transfer (The Static Risk)
-
Engineering Control: Perform all transfers in a fume hood.
-
Static Grounding: If pouring > 500 mL, ground the receiving vessel and the source drum.
-
Mechanism:[8] Non-conductive organic solvents generate static charge during flow. A spark here causes a flash fire.
-
-
Tools: Use glass or stainless steel. Avoid plastics that may leach plasticizers into the chiral solvent.
Phase 3: Waste Disposal (The Hidden Hazard)
-
Segregation: Label waste clearly: "FLAMMABLE SOLVENT - ACETAL - DO NOT MIX WITH ACID."
-
Incompatibility: Ensure the waste container does not contain concentrated sulfuric or nitric acid.
-
Scenario: Mixing this acetal with acid waste generates heat and volatile aldehydes (methylglyoxal equivalents), potentially over-pressurizing the drum.
-
Emergency Response Protocols
Scenario A: Skin/Eye Exposure [2][4][5]
-
Eyes: Rinse immediately for 15 minutes. Lift eyelids.[9]
-
Skin: Remove contaminated clothing immediately (fire hazard).[1][2] Wash with soap and water. Do not use solvents (ethanol) to wash skin, as this increases absorption.
Scenario B: Spill (> 100 mL)
-
Evacuate: Alert nearby personnel.
-
Ventilate: Maximize fume hood airflow.
-
PPE Upgrade: Don Butyl rubber gloves and respiratory protection (Full-face respirator with OV cartridges) if outside the hood.
-
Absorb: Use non-combustible material (Vermiculite or Sand). Do not use paper towels (increases surface area for flammability).
-
Disposal: Collect in a sealed container. Label as "Flammable Solid Waste."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7594, 1-Methoxy-2-propanol. Retrieved from [Link][10]
- Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard protocol for ether/acetal peroxide management).
-
European Chemicals Agency (ECHA). Registration Dossier: 1,1-dimethoxypropan-2-ol.[10][11] (Hazard Classification H226, H336).[4][5][9] Retrieved from [Link][10]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. (R)-1,1-Dimethoxy-2-propanol = 99.0 GC sum of enantiomers 96503-30-9 [sigmaaldrich.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. dl2jx7zfbtwvr.cloudfront.net [dl2jx7zfbtwvr.cloudfront.net]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. cir-safety.org [cir-safety.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1-Dimethoxypropan-2-ol | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
